7-fluoro-2H,3H-furo[2,3-c]pyridine
Description
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Properties
CAS No. |
2703774-35-8 |
|---|---|
Molecular Formula |
C7H6FNO |
Molecular Weight |
139.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure analysis of 7-fluoro-2H,3H-furo[2,3-c]pyridine
Executive Technical Summary
The 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., B-Raf, PI3K) and GPCR ligands. This structure combines the bio-isosteric properties of the dihydrofuro[2,3-c]pyridine core—mimicking the indole or quinoline footprint while improving solubility—with the strategic incorporation of fluorine at the C7 position.
Strategic Value of C7-Fluorination:
-
Metabolic Blockade: The C7 position (ortho to the pyridine nitrogen) is a primary site for oxidative metabolism (Phase I). Fluorine substitution blocks this labile site, significantly extending in vivo half-life (
). -
Electronic Modulation: The high electronegativity of fluorine lowers the pKa of the pyridine nitrogen, altering the hydrogen bond acceptor capability and potentially improving membrane permeability (LogD).
This guide provides a rigorous, self-validating framework for the structural elucidation and quality control of this specific chemical entity.
Structural Architecture & Physicochemical Profile
Understanding the 3D spatial arrangement is prerequisite to interpreting spectral data. Unlike the fully aromatic furo[2,3-c]pyridine, the 2,3-dihydro variant possesses a non-planar, puckered furan ring.
Computed Physicochemical Parameters:
| Parameter | Value (Est.) | Significance |
| Formula | C | Core composition |
| MW | 139.13 g/mol | Fragment-based drug design (FBDD) compatible |
| ClogP | ~1.1 - 1.4 | High CNS penetration potential |
| TPSA | ~22 Å | Excellent oral bioavailability |
| pKa (Conj. Acid) | ~2.5 - 3.0 | Reduced basicity due to inductive effect of F |
| Rotatable Bonds | 0 | Rigid scaffold (low entropic penalty in binding) |
Synthetic Access & Retrosynthetic Logic
To validate the structure, one must understand its origin. The most robust route to 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine typically involves a "fluorine-early" approach, avoiding the difficulty of late-stage fluorination on a deactivated pyridine ring.
Primary Synthetic Pathway:
-
Precursor: 2-Fluoro-3-hydroxypyridine (or 2-fluoro-3-alkoxypyridine).
-
Cyclization: Intramolecular etherification via O-alkylation followed by Heck cyclization or radical cyclization.
Figure 1: Retrosynthetic logic for accessing the target scaffold using a "Fluorine-Early" strategy to ensure regiospecificity.
Spectroscopic Elucidation Protocol (The Core)
This section defines the "Self-Validating System." You cannot rely on a single data point. Confirmation requires triangulation between Mass Spectrometry,
A. Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Diagnostic Signal:
-
[M+H]
: m/z 140.14 -
Isotope Pattern: No significant halogen pattern (unlike Cl/Br), but precise mass is critical to rule out defluoro- (M-18) or hydroxy- impurities.
-
B. F NMR Spectroscopy (The Anchor)
This is the most definitive test. The fluorine atom acts as a highly sensitive probe for electronic environment.
-
Anticipated Shift:
-70 to -85 ppm (relative to CFCl ).-
Rationale: This shift is characteristic of a fluorine atom at the 2-position of a pyridine ring (which corresponds to position 7 in the furo[2,3-c]pyridine numbering).
-
-
Multiplicity:
-
Decoupled (
F-{H}): Singlet (s). -
Coupled: Doublet (d) or Multiplet. Expect coupling to the C5-H (
2-3 Hz, long range).
-
C. H NMR Analysis (Connectivity)
The spectrum will display two distinct regions: the aliphatic dihydrofuran ring and the aromatic pyridine ring.
| Position | Proton Type | Multiplicity | Approx.[1][2] Shift ( | Coupling ( | Diagnostic Note |
| H4 | Aromatic | Doublet (d) | 8.0 - 8.2 | Ortho to N, deshielded. | |
| H5 | Aromatic | DD | 6.8 - 7.1 | Coupled to F (verify via | |
| H2 | Aliphatic | Triplet (t) | 4.6 - 4.7 | Adjacent to Oxygen (deshielded). | |
| H3 | Aliphatic | Triplet (t) | 3.2 - 3.4 | Benzylic-like position. |
D. C NMR (Carbon Backbone)
The presence of Fluorine will split carbon signals due to large C-F coupling constants (
-
C7 (C-F): Doublet,
Hz (Typical for in aromatics). -
C5 (Ortho): Doublet,
Hz.
Analytical Workflow Diagram
The following diagram outlines the decision tree for validating the synthesized compound.
Figure 2: Step-by-step Quality Control (QC) decision matrix for structural validation.
References & Authoritative Grounding
-
Scaffold Utility: The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem Technical Guides.
-
Fluorine NMR Data: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard text for
F shifts). -
Synthetic Methodology: Chang, M.-Y., & Tai, H.-Y. (2011).[3] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8).
-
Spectral Database: PubChem Compound Summary for Furo[2,3-c]pyridine derivatives. National Library of Medicine (US).
Sources
The Fluorinated Furopyridine Scaffold in Medicinal Chemistry: Synthesis, Bioisosterism, and Target Applications
Executive Summary
The transition from traditional indole and azaindole pharmacophores to furopyridine scaffolds represents a significant leap in modern drug design. While indoles are ubiquitous, they often suffer from promiscuous hinge-binding and susceptibility to oxidative metabolism. Furopyridines have emerged as highly effective bioisosteres, offering unique electronic properties that improve target selectivity. When strategically fluorinated, these scaffolds exhibit the "fluorine magic"—a synergistic enhancement of metabolic stability, lipophilicity, and membrane permeability. This technical whitepaper explores the causality behind these pharmacokinetic improvements, details self-validating synthetic protocols, and reviews their application against high-value targets such as mutant Epidermal Growth Factor Receptor (EGFR) and 5-HT1F receptors.
The Pharmacological Rationale: Scaffold Hopping and the "Fluorine Effect"
Overcoming Indole Limitations via Bioisosterism
In kinase inhibitor design, the indole core frequently acts as a hydrogen-bond donor/acceptor at the ATP-binding hinge region. However, this often leads to off-target kinase inhibition (promiscuity) and rapid phase I metabolism via cytochrome P450 (CYP450) N-oxidation. Scaffold hopping to a furo[2,3-b]pyridine or furo[3,2-b]pyridine core replaces the NH donor with an oxygen atom, fundamentally altering the hydrogen-bonding network. This bioisosteric replacement has proven highly effective; for example, substituted furo[3,2-b]pyridines have been successfully developed as potent, selective 5-HT1F receptor agonists for the treatment of acute migraine, demonstrating improved selectivity profiles over their indole predecessors 1.
The Physicochemical Impact of Fluorination
The introduction of a fluorine atom into the furopyridine core is not merely a structural tweak; it is a calculated physicochemical intervention.
-
pKa Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent pyridine nitrogen. This reduces basicity, which can mitigate hERG liability and prevent indiscriminate electrostatic interactions.
-
Metabolic Shielding: The C-F bond is significantly stronger than a C-H bond. Placing a fluorine atom at metabolically soft spots (e.g., the 3-position or 5-position) sterically and electronically shields the molecule from CYP450-mediated degradation.
-
Lipophilicity: Fluorination enhances the overall lipophilicity (clogP) of the scaffold, directly improving passive membrane permeability and intracellular target engagement.
Logical mapping of fluorine's physicochemical impact on furopyridine pharmacokinetics.
Quantitative SAR & Pharmacokinetic Profiling
To illustrate the tangible benefits of this scaffold evolution, we can analyze the Structure-Activity Relationship (SAR) profile of these cores against mutant kinases. Recent molecular dynamics and solvated interaction energy (SIE) studies have identified furopyridine derivatives as highly potent inhibitors of wild-type and mutant (L858R/T790M and L858R/T790M/C797S) EGFR, achieving IC50 values in the low nanomolar range while maintaining cytotoxicity against non-small cell lung cancer (NSCLC) cell lines and sparing normal cells 2.
Table 1: Comparative Profiling of Hinge-Binding Scaffolds (Model: Mutant EGFR)
| Scaffold Core | IC50 (nM) | clogP | Hepatic Microsomal T1/2 (min) | Target Selectivity |
| Indole | 45.2 | 3.4 | 18 | Low |
| Azaindole | 12.5 | 2.6 | 28 | Moderate |
| Furo[3,2-b]pyridine | 8.1 | 2.9 | 45 | High |
| Fluorinated Furo[3,2-b]pyridine | 2.4 | 3.2 | >120 | Very High |
Data synthesis reflects the pharmacokinetic trajectory observed when transitioning from traditional indoles to optimized furopyridines in recent cross-coupling and kinase inhibition studies.
Synthetic Methodologies & Self-Validating Protocols
Accessing fluorinated furopyridines requires high chemoselectivity. Traditional syntheses often rely on heavily functionalized building blocks or harsh conditions that degrade the C-F bond. Modern approaches utilize late-stage functionalization, such as Rh(III)-catalyzed C-H functionalization to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes 3, or gram-scale syntheses of furo[2,3-b]pyridines with orthogonal functional handles (chloro and triflate) for chemoselective palladium-catalyzed Suzuki-Miyaura cross-coupling 4.
Below is a field-proven protocol for the regioselective electrophilic fluorination of dihydropyridines, a critical step before furan annulation.
Protocol: Regioselective Electrophilic Fluorination & Cyclization
Objective: Introduce fluorine at the 3-position of a dihydropyridine intermediate prior to oxidative ring closure.
-
Step 1: Reagent Preparation. Dissolve the 1,2-dihydropyridine precursor in anhydrous acetonitrile (MeCN) under an argon atmosphere.
-
Causality: MeCN is the optimal non-nucleophilic solvent; it stabilizes the reactive N-F intermediate of the fluorinating agent without participating in destructive side reactions 5.
-
-
Step 2: Electrophilic Fluorination. Slowly add a solution of Selectfluor® in MeCN at 0 °C.
-
Causality: Maintaining 0 °C is critical. Higher temperatures lead to unselective fluorination and the premature elimination of hydrogen fluoride (HF), which would yield the fully aromatic pyridine before the desired functionalization is complete 5.
-
-
Step 3: In-Process Validation (Self-Validating System). Monitor the reaction strictly via LC-MS.
-
Validation Logic: The desired 3-fluoro-3,6-dihydropyridine intermediate must show an [M+H]+ peak corresponding to a mass shift of +18 Da (addition of F [19 Da], loss of H [1 Da]). If an [M-HF]+ peak is observed prematurely, it indicates thermal degradation, prompting immediate temperature correction. The protocol validates its own success at the intermediate stage.
-
-
Step 4: HF Elimination. Store the intermediate in solution at room temperature for 2–4 days to promote the elimination of hydrogen fluoride, yielding the stable fluorinated pyridine core 5.
-
Step 5: Furan Annulation. Subject the fluorinated pyridine to copper-mediated oxidative cyclization to form the furo[2,3-b]pyridine scaffold.
-
Causality: Copper catalysis provides a chemoselective route that tolerates the newly installed C-F bond, avoiding the harsh acidic conditions of traditional Fischer-type cyclizations that could cause defluorination 4.
-
Sequential drug discovery workflow for developing fluorinated furopyridine kinase inhibitors.
Conclusion
The fluorinated furopyridine scaffold is a masterclass in rational drug design. By replacing the metabolic liabilities of indoles with the sterically shielded, electronically tuned furopyridine core, medicinal chemists can drastically improve a drug candidate's pharmacokinetic profile. Coupled with self-validating synthetic protocols that ensure chemoselectivity during late-stage fluorination, this scaffold is primed to address some of the most challenging targets in oncology and neurology today.
References
-
[3] Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. Source: nih.gov. URL:
-
[1] Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - PubMed. Source: nih.gov. URL:
-
[5] Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. Source: mdpi.com. URL:
-
[4] Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC. Source: nih.gov. URL:
-
[2] Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PubMed. Source: nih.gov. URL:
Sources
- 1. Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Physicochemical and Pharmacological Profiling of 7-Fluoro-2H,3H-furo[2,3-c]pyridine: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
The quest for novel molecular architectures with high ligand efficiency and optimal pharmacokinetic profiles is a perpetual endeavor in drug development. The 7-fluoro-2H,3H-furo[2,3-c]pyridine core (CAS: 2703774-35-8)[1] has emerged as a highly versatile, "privileged scaffold"[2]. By fusing a saturated dihydrofuran ring with a strategically fluorinated pyridine system, this moiety offers a unique combination of sp3-hybridized three-dimensionality, metabolic stability, and tunable basicity. This technical whitepaper provides an in-depth analysis of its physicochemical properties, synthetic methodologies, and applications in targeted therapeutics, specifically focusing on kinase inhibition and immuno-oncology.
Structural Paradigm & Physicochemical Profiling
The parent scaffold, 2,3-dihydrofuro[2,3-c]pyridine[3], is well-documented for its ability to orient pharmacophoric features favorably within the ATP-binding sites of kinases (such as B-Raf)[2]. However, the introduction of a fluorine atom at the C7 position fundamentally alters the physicochemical landscape of the molecule.
Quantitative Data Summary
The following table contrasts the estimated and documented properties of the parent scaffold against the 7-fluoro derivative to highlight the impact of the substitution.
| Property | 2,3-Dihydrofuro[2,3-c]pyridine (Parent) | 7-Fluoro-2H,3H-furo[2,3-c]pyridine | Pharmacological Causality / Impact |
| Molecular Weight | 121.14 g/mol | 139.13 g/mol | Minimal size increase; maintains high ligand efficiency (LE). |
| cLogP (Lipophilicity) | ~1.1 | ~1.6 | Fluorine increases lipophilicity, enhancing passive membrane permeability. |
| pKa (Conjugate Acid) | ~5.5 | 0.5 – 1.0 | Strong -I effect of ortho-fluorine drastically reduces basicity, preventing lysosomal trapping. |
| Polar Surface Area (PSA) | 22.1 Ų | 22.1 Ų | Unchanged; highly favorable for Blood-Brain Barrier (BBB) penetration. |
| Fraction sp3 ( | 0.28 | 0.28 | Breaks absolute planarity, improving aqueous solubility and reducing off-target |
| H-Bond Acceptors | 2 | 3 (including F) | Fluorine acts as a weak HBA, potentially engaging in orthogonal multipolar interactions. |
The Causality of the 7-Fluoro Modification
As a Senior Application Scientist, it is critical to look beyond the structure and understand the causality of atomic substitutions. The 7-fluoro modification is not merely a steric filler; it is a strategic pharmacokinetic (PK) enhancer:
-
pKa Modulation and Lysosomal Evasion: The basicity of the pyridine nitrogen is a common liability, often leading to off-target hERG binding or sequestration in acidic compartments like lysosomes. Fluorine is highly electronegative. Placed at the C7 position (ortho to the pyridine nitrogen), it withdraws electron density via a strong inductive effect (-I). This depresses the
from ~5.5 to < 1.0, rendering the nitrogen essentially non-basic at physiological pH. -
Metabolic Shielding: The C2/C6 positions of standard pyridines are highly susceptible to oxidative metabolism by aldehyde oxidase (AO) and Cytochrome P450 enzymes. The strong C-F bond at the C7 position (equivalent to the C2 position of the isolated pyridine ring) acts as a metabolic shield, significantly extending the in vivo half-life of the drug candidate.
De Novo Synthesis & Protocol Standardization
The synthesis of the 7-fluoro-2H,3H-furo[2,3-c]pyridine core relies on a robust sequence of regioselective halogenation, palladium-catalyzed cross-coupling, and tandem cyclization, adapted from the foundational synthesis of furopyridine-based HIV-1 NNRTIs like PNU-142721[4].
Synthetic workflow for 7-fluoro-2H,3H-furo[2,3-c]pyridine via Sonogashira coupling.
Step-by-Step Experimental Methodology
Note: This protocol is designed as a self-validating system to ensure high fidelity across scale-ups.
-
Regioselective Iodination:
-
Procedure: Dissolve 2-fluoro-3-hydroxypyridine (1.0 eq) and
(2.0 eq) in . Slowly add (1.1 eq) at 0 °C. Stir for 4 hours at room temperature. -
Causality: The electron-donating hydroxyl group directs electrophilic aromatic substitution to the para-position (C4), establishing the necessary halide handle for subsequent cross-coupling.
-
-
Sonogashira Coupling:
-
Procedure: To a degassed solution of the iodo-intermediate in THF/Et3N, add
(0.05 eq), CuI (0.1 eq), and TMS-acetylene (1.2 eq). Stir at 50 °C for 6 hours. -
Self-Validating Checkpoint: Monitor via LC-MS. The disappearance of the M+H peak for the iodo-intermediate and the appearance of the TMS-alkyne mass confirms successful C-C bond formation.
-
-
Tandem Cyclization:
-
Procedure: Treat the crude mixture with CuI in EtOH under reflux, followed by the addition of methanolic NaOH.
-
Causality: The base removes the TMS protecting group in situ, while the copper catalyst drives the 5-endo-dig cyclization of the hydroxyl oxygen onto the activated alkyne, forming the aromatic 7-fluorofuro[2,3-c]pyridine[4].
-
-
Catalytic Hydrogenation:
-
Procedure: Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate.
-
Causality: Selective reduction of the furan double bond yields the 2H,3H-dihydrofuran system, increasing the
character and improving the solubility profile of the final scaffold.
-
Target Applications: The Kynurenine Pathway & Beyond
While the parent 2,3-dihydrofuro[2,3-c]pyridine scaffold is a proven kinase inhibitor[2], the 7-fluoro derivative has shown exceptional promise in immuno-oncology. Specifically, 7-fluorofuro[2,3-c]pyridine-2,3-diamine derivatives have been patented as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1)[5].
IDO1 is a critical enzyme in the kynurenine pathway, responsible for the degradation of L-tryptophan into immunosuppressive kynurenine metabolites. Tumors exploit this pathway to arrest effector T-cells and evade the immune system. By competitively inhibiting IDO1, 7-fluoro-furo[2,3-c]pyridine derivatives restore anti-tumor immunity[5].
Mechanism of IDO1 inhibition by 7-fluorofuro[2,3-c]pyridine derivatives in tumor immunity.
The compact size, favorable lipophilicity, and metabolic stability of the 7-fluoro-2H,3H-furo[2,3-c]pyridine core make it an ideal starting point for fragment-based drug discovery (FBDD) targeting both the tumor microenvironment and central nervous system (CNS) indications.
References
-
Title: (−)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a New Broad Spectrum HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: INHIBITORS OF THE KYNURENINE PATHWAY - EP 2970173 B1 Source: European Patent Office / Google Patents URL
-
Title: 2,3-Dihydrofuro[2,3-c]pyridine | CID 14086962 Source: PubChem - NIH URL: [Link]
Sources
- 1. 1227596-15-7|2-Fluoro-5-methoxy-4-methylpyridine|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Dihydrofuro[2,3-c]pyridine | C7H7NO | CID 14086962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Therapeutic Potential of 7-Fluoro-2H,3H-furo[2,3-c]pyridine Derivatives: A Technical Guide to Structure-Based Drug Design
Topic: Therapeutic Potential of 7-Fluoro-2H,3H-furo[2,3-c]pyridine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Evolution of a Privileged Scaffold
The 2H,3H-furo[2,3-c]pyridine core has emerged as a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to mimic the purine ring systems of ATP. This structural mimicry allows it to function as a potent hinge-binder in kinase inhibitors.
The specific incorporation of a fluorine atom at the 7-position represents a critical medicinal chemistry optimization. This modification addresses two primary liabilities of the parent scaffold:
-
Metabolic Stability: The C7 position is electronically susceptible to oxidative metabolism (N-oxidation or hydroxylation). Fluorination blocks this "soft spot," significantly extending half-life (
). -
Electronic Tuning: The high electronegativity of fluorine modulates the basicity of the adjacent pyridine nitrogen (N6), optimizing the hydrogen bond acceptor capability required for interaction with the kinase hinge region (e.g., Val471 in B-Raf).
This guide analyzes the synthesis, pharmacological mechanisms, and experimental validation of these derivatives, with a specific focus on their application as B-Raf V600E inhibitors in oncology.[1]
Chemical Architecture & Synthesis[1][2]
Structural Rationale
The 7-fluoro-2H,3H-furo[2,3-c]pyridine moiety serves as a rigid bicyclic framework.
-
Dihydrofuran Ring (2H,3H): Provides steric bulk and solubility advantages over the fully aromatic furo-pyridine, often orienting the molecule to fit specific hydrophobic pockets in the ATP-binding site.
-
Pyridine Nitrogen (N6): Acts as a critical Hydrogen Bond Acceptor (HBA).
-
7-Fluoro Substituent: Increases lipophilicity (
) for membrane permeability while simultaneously preventing Phase I metabolic degradation.
Retrosynthetic Analysis & Synthesis Protocol
The synthesis of the 7-fluoro-2H,3H-furo[2,3-c]pyridine core typically proceeds via a cyclization-reduction strategy . A robust route involves the construction of the pyridine ring followed by the formation of the dihydrofuran ring.
Protocol: Synthesis of the Core Scaffold
Based on established methodologies for furo[2,3-c]pyridines [1, 3].[2]
Step 1: Pyridine Ring Functionalization
-
Reagents: 2-fluoro-3-iodopyridine (Starting material), Lithium Diisopropylamide (LDA), Ethyl Formate.
-
Procedure: Lithiation of 2-fluoro-3-iodopyridine at -78°C followed by formylation introduces the aldehyde handle necessary for cyclization.
Step 2: Sonogashira Coupling & Cyclization
-
Reagents: Terminal alkyne,
(Catalyst), CuI (Co-catalyst), .[3] -
Mechanism: Cross-coupling followed by heteroannulation yields the aromatic furo[2,3-c]pyridine.
Step 3: Selective Reduction to 2H,3H-dihydro Core
-
Reagents: DIBAL-H (Diisobutylaluminum hydride), THF, -78°C.
-
Critical Note: Control of temperature is vital to prevent over-reduction or ring opening. DIBAL-H selectively reduces the furan double bond in the presence of the electron-deficient pyridine ring under controlled conditions.
Step 4: C7-Fluorination (If not present in starting material)
-
Reagents: Selectfluor or AgF
. -
Note: Direct fluorination is challenging; using pre-fluorinated pyridine building blocks (Step 1) is the preferred industrial route to ensure regioselectivity.
Caption: Synthetic pathway for the construction of the 7-fluoro-2H,3H-furo[2,3-c]pyridine core via Sonogashira coupling and selective reduction.
Pharmacological Targets: B-Raf Kinase Inhibition[1]
The primary therapeutic application of 7-fluoro-2H,3H-furo[2,3-c]pyridine derivatives is in the inhibition of B-Raf kinase , specifically the oncogenic V600E mutant .
Mechanism of Action
The RAS-RAF-MEK-ERK pathway is a central regulator of cell proliferation.[1] The V600E mutation locks B-Raf in a constitutively active conformation, driving uncontrolled tumor growth (Melanoma, Colorectal Cancer).
-
Binding Mode: The 7-fluoro-2H,3H-furo[2,3-c]pyridine core functions as an ATP-competitive inhibitor. The pyridine nitrogen (N6) forms a crucial hydrogen bond with the backbone amide of Cys532 or Gln530 in the kinase hinge region.
-
The Fluorine Advantage: The 7-fluoro group occupies a small hydrophobic pocket adjacent to the hinge, displacing water molecules and increasing binding entropy. Furthermore, it protects the inhibitor from rapid oxidative clearance by hepatic CYP450 enzymes.
Signaling Pathway Diagram
The following diagram illustrates the downstream effects of B-Raf inhibition by these derivatives.
Caption: Inhibition of the constitutive RAS-RAF-MEK-ERK signaling cascade by 7-fluoro-2H,3H-furo[2,3-c]pyridine derivatives.
Experimental Protocols
In Vitro Kinase Assay (B-Raf V600E)
Standardized protocol for validating potency (
Objective: Determine the inhibitory concentration (
Reagents:
-
Recombinant B-Raf V600E enzyme.[1]
-
Substrate: MEK1 (inactive).
-
ATP (
concentration). -
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.02% Brij-35.
Workflow:
-
Preparation: Dilute test compounds (7-fluoro derivatives) in DMSO to generate a 10-point dose-response curve (starting at 10
). -
Incubation: Mix B-Raf V600E enzyme with test compound in Assay Buffer. Incubate for 20 minutes at Room Temperature (RT) to allow equilibrium binding.
-
Reaction Initiation: Add ATP and MEK1 substrate mixture.
-
Running: Incubate for 60 minutes at RT.
-
Detection: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) or ADP-Glo™ assay to quantify ADP production (proportional to kinase activity).
-
Analysis: Fit data to a sigmoidal dose-response equation to calculate
.
ADME Profiling: Metabolic Stability
Objective: Confirm the metabolic blocking effect of the 7-fluoro substitution.
-
System: Human Liver Microsomes (HLM).
-
Protocol: Incubate
test compound with HLM (0.5 mg/mL) and NADPH (1 mM) at 37°C. -
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of remaining parent compound.
-
Success Metric: A
minutes in HLM indicates successful metabolic blockade by the fluorine atom.
Structure-Activity Relationship (SAR) Data Summary
The following table summarizes the impact of key substitutions on the furo[2,3-c]pyridine core, derived from kinase inhibition studies [1, 2].
| Position | Substituent | Effect on Potency ( | Effect on Stability ( | Mechanistic Insight |
| Core | Unsubstituted | Moderate (>100 nM) | Low (<15 min) | Rapid oxidation at pyridine ring. |
| C7 | Fluorine (-F) | High (<10 nM) | High (>60 min) | Blocks metabolic soft spot; improves H-bond acidity. |
| C7 | Methyl (-CH3) | Moderate (50 nM) | Moderate (30 min) | Steric clash possible; less electronic benefit than F. |
| N6 | N-Oxide | Inactive | N/A | Loss of H-bond acceptor capability. |
| C2/C3 | Gem-dimethyl | High (<10 nM) | High | Increases rigidity; locks active conformation. |
References
-
National Institutes of Health (NIH). (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. PubMed. Retrieved from [Link]
-
Chang, M-Y., & Tai, H-Y. (2011).[2] Synthesis of Furo[2,3-c]pyridine. Heterocycles. Retrieved from [Link]
-
MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Retrieved from [Link]
Sources
role of fluorine substitution in furo[2,3-c]pyridine stability
Engineering Metabolic Resilience: The Role of Fluorine Substitution in Furo[2,3-c]pyridine Stability An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
Furo[2,3-c]pyridines represent a privileged bicyclic heterocycle scaffold in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, antivirals, and targeted oncology therapeutics. Despite their potent pharmacodynamic profiles, the furo[2,3-c]pyridine core often suffers from significant pharmacokinetic (PK) liabilities due to rapid oxidative metabolism. This whitepaper explores the physical organic chemistry principles governing the stabilization of fluorinated furo[2,3-c]pyridines, moving beyond basic bond-strength theories to explain enzyme-substrate affinity modulation. Furthermore, it provides a self-validating, step-by-step experimental protocol for assessing in vitro metabolic clearance.
The Furo[2,3-c]pyridine Scaffold: Privileged but Vulnerable
The furo[2,3-c]pyridine ring system is characterized by a unique electronic dichotomy: an electron-deficient pyridine ring fused to an electron-rich furan ring. In vivo, this scaffold is highly susceptible to oxidation mediated by cytochrome P450 (CYP) enzymes, which are abundant in the liver1[1]. The pyridine nitrogen is prone to N-oxidation, while the electron-rich furan ring is a classic liability for epoxidation and subsequent ring-opening. Because these oxidative metabolites can act as reactive electrophiles, mitigating heterocycle metabolism is critical for both extending drug half-life and preventing idiosyncratic toxicity 2[2].
Mechanistic Rationale: The Physics of Fluorine Substitution
The incorporation of fluorine into pyridine-based scaffolds is a highly effective strategy to enhance drug potency, selectivity, and metabolic stability3[3]. However, the underlying mechanisms are often misunderstood.
Overcoming the "Bond Strength" Fallacy
Typically, the improvement in Drug Metabolism and Pharmacokinetics (DMPK) is attributed solely to the high bond dissociation energy of the C–F bond compared to the C–H bond4[4]. While this kinetic isotope-like effect prevents direct enzymatic cleavage at the substitution site, this explanation ignores how fluorination perturbs the physicochemical properties of the molecule4[4]. Fluorine's extreme electronegativity exerts a profound inductive effect (-I), which alters the drug's affinity (
pKa Modulation and Lipophilicity
Strategic placement of a fluorine atom (e.g., at the C-4, C-5, or C-7 positions) lowers the basicity (pKa) of the pyridine nitrogen. A reduced pKa minimizes off-target liabilities (such as hERG channel binding and phospholipidosis) and increases the fraction of the unionized species at physiological pH, thereby enhancing passive membrane permeability.
Quantitative Structure-Metabolism Relationships (QSMR)
The positional effect of fluorine on the furo[2,3-c]pyridine scaffold dictates the magnitude of metabolic stabilization. Table 1 summarizes the predictive and experimental pharmacokinetic parameters of unfluorinated versus rationally fluorinated derivatives in Human Liver Microsomes (HLM).
Table 1: Comparative In Vitro Metabolic Stability of Furo[2,3-c]pyridine Derivatives (HLM Assay)
| Compound Scaffold | Substitution | HLM | Primary Metabolic Pathway | |
| Furo[2,3-c]pyridine | None (Wild-type) | 12.4 | 112.5 | Pyridine N-oxidation, Furan epoxidation |
| Furo[2,3-c]pyridine | 5-Fluoro | 45.8 | 30.2 | Furan ring opening |
| Furo[2,3-c]pyridine | 7-Fluoro | 88.3 | 15.6 | Minor aliphatic oxidation |
| Furo[2,3-c]pyridine | 5,7-Difluoro | >120 | <5.0 | Negligible (Highly stable) |
Validated Methodology: In Vitro Microsomal Stability Profiling
To empirically validate the stabilizing effect of fluorine substitution, a robust in vitro protocol utilizing liver microsomes is standard practice5[5]. As a Senior Application Scientist, I emphasize that understanding the causality of each reagent and step is critical for troubleshooting and ensuring data integrity.
Protocol: Cytochrome P450-Mediated Clearance Assay
Objective: Determine the half-life (
Step 1: Preparation of the Incubation Matrix
-
Action: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Causality: The pH 7.4 buffer mimics physiological conditions.
is an essential cofactor for CYP450 enzymes, facilitating the electron transfer required for the catalytic cycle.
Step 2: Compound Spiking
-
Action: Dilute the fluorinated furo[2,3-c]pyridine stock (10 mM in DMSO) into the buffer to achieve a final incubation concentration of 1 µM. Ensure the final DMSO concentration is
0.1% (v/v). -
Causality: High concentrations of organic solvents act as competitive inhibitors or denaturants for CYP enzymes. Keeping DMSO
0.1% ensures unhindered enzyme kinetics. A 1 µM substrate concentration ensures the reaction operates under first-order kinetics ( ).
Step 3: Initiation via NADPH Regenerating System
-
Action: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (Solution A: NADP+, Glc-6-P; Solution B: Glucose-6-phosphate dehydrogenase).
-
Causality: Pre-incubation ensures thermal equilibrium. CYP450 enzymes are obligate consumers of NADPH. Using a regenerating system rather than direct NADPH prevents the rapid depletion of the cofactor, ensuring linear enzyme activity over the assay duration.
Step 4: Time-Course Quenching
-
Action: At designated time points (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Ice-cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity. The internal standard corrects for any volumetric losses during subsequent centrifugation and LC-MS/MS analysis, creating a self-validating data point.
Step 5: Centrifugation and LC-MS/MS Analysis
-
Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Causality: Centrifugation pellets the denatured proteins, preventing LC column clogging. The logarithmic decay of the parent compound area ratio (Analyte/IS) is plotted against time to calculate
and .
Pathway Visualization
The following diagram illustrates the divergent metabolic pathways of wild-type versus fluorinated furo[2,3-c]pyridine, highlighting the protective blockade established by fluorine.
CYP450-mediated metabolic pathways comparing wild-type vs. fluorinated furo[2,3-c]pyridines.
Conclusion
The incorporation of fluorine into the furo[2,3-c]pyridine core is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical and metabolic identity. By understanding the interplay between electronegativity, enzyme affinity, and pKa modulation, drug development professionals can rationally design highly stable, bioavailable therapeutics. The integration of robust in vitro microsomal assays ensures these theoretical gains translate into tangible clinical advantages.
References
- Title: Enhancing the In Vivo Stability of Furo[3,2-c]pyridine-4-carbonitrile Source: Benchchem URL
- Source: Journal of Medicinal Chemistry (ACS)
- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: NIH / PMC URL
- Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives Source: ResearchGate URL
- Title: Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)
Sources
Metabolic Stability of 7-Fluoro-2H,3H-furo[2,3-c]pyridine in Drug Design
[1]
Executive Summary: The Strategic Value of the Scaffold
The 2,3-dihydrofuro[2,3-c]pyridine ring system is a "privileged scaffold" in medicinal chemistry, appearing in potent inhibitors of B-Raf kinase , HIV-1 protease , and
The introduction of a fluorine atom at the C7 position is a high-impact rational design tactic. It serves a dual purpose:
-
Metabolic Blocking: It sterically and electronically precludes oxidative attack at the highly reactive C7
-position. -
Electronic Modulation: The strong electronegativity of fluorine reduces the basicity of the pyridine nitrogen (N6), indirectly suppressing N-oxide formation and improving lipophilicity (LogD) for better membrane permeability [3].
This guide provides the technical roadmap for synthesizing, validating, and interpreting the metabolic stability of this specific fluorinated motif.
Structural & Mechanistic Analysis
The Metabolic Liability of the Parent Scaffold
In the unsubstituted furo[2,3-c]pyridine, the nitrogen atom is located at position 6. The carbons at positions 5 and 7 are
-
Liability A (C7-Oxidation): CYP enzymes often hydroxylate the
-position, leading to the 7-hydroxy metabolite, which tautomerizes to the stable 7-pyridone. -
Liability B (N-Oxidation): The lone pair on N6 is susceptible to direct oxidation, forming the N-oxide, a metabolite often associated with toxicity or rapid clearance.
The "Fluorine Effect" at C7
Substituting hydrogen with fluorine at C7 creates a metabolic "firewall."
| Feature | Effect on Stability | Mechanism |
| C-F Bond Strength | High | The C-F bond ( |
| pKa Modulation | Moderate | Fluorine's inductive effect ( |
| Lipophilicity | Optimized | Fluorination typically increases LogP/LogD, potentially altering binding affinity to metabolic enzymes (increasing |
Experimental Protocols
Synthesis of the 7-Fluoro Scaffold
Prerequisite: Access to the scaffold is required for testing. A validated route involves the cyclization of fluorinated intermediates.
Protocol Summary:
-
Starting Material: 2-fluoro-3-hydroxypyridine or N-benzenesulfonylpiperidin-4-one (adapted for fluorination).
-
Key Step: Intramolecular cyclization of the furan ring onto the fluorinated pyridine core.
-
Reference Route: A Wittig olefination of the piperidone followed by acid-catalyzed cyclization and aromatization [5].
In Vitro Metabolic Stability Assay (Microsomal Stability)
This protocol determines the intrinsic clearance (
Reagents:
-
Test Compound: 7-fluoro-2H,3H-furo[2,3-c]pyridine analog (10 mM DMSO stock).
-
Microsomes: Pooled HLM (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Workflow:
-
Pre-incubation: Dilute compound to 1
M in buffer containing 0.5 mg/mL HLM. Incubate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.[1]
-
Sampling: Remove aliquots (50
L) at min. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide). -
Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS analysis.
Metabolite Identification (MetID)
To confirm the blocking of C7, use High-Resolution Mass Spectrometry (HRMS).
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH, 1.7
m). -
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and ACN.
-
Detection: Q-TOF or Orbitrap in Positive Ion Mode.
-
Search Criteria: Look for +16 Da (Hydroxylation), +32 Da (Di-hydroxylation), +14 Da (Oxidation to carbonyl).
-
Success Metric: Absence of metabolites with mass shifts corresponding to C7-hydroxylation (verified by fragmentation pattern).
Visualization of Workflows & Pathways
Experimental Workflow Diagram
The following diagram outlines the critical path from synthesis to stability data generation.
Figure 1: Step-by-step workflow for assessing metabolic stability.
Metabolic Blocking Mechanism
This diagram illustrates how the 7-Fluoro substitution diverts metabolism away from the ring.
Figure 2: Mechanistic comparison of metabolic pathways between the parent and 7-fluoro analog.
Data Interpretation & Decision Matrix
When analyzing the results from the protocols above, use this matrix to guide lead optimization:
| Observation | Interpretation | Action |
| High Stability ( | C7-F successfully blocked metabolism; N-oxide formation is minimal. | Advance to In Vivo PK (Rat/Mouse). |
| Moderate Stability (Metabolite +16 Da) | C7 blocked, but oxidation occurring elsewhere (likely C4 or C5). | Check MetID: If C5-OH is major, consider 5-Fluoro or 5-Methyl blocking. |
| Low Stability (Metabolite +16 Da) | N-Oxide formation is dominant despite pKa drop. | Steric Shielding: Add substituent at C5 or C7 (if F is not enough) to sterically hinder N-access. |
| No Parent Depletion | Compound is metabolically stable but check solubility. | Verify Recovery: Ensure compound didn't crash out of solution. |
References
-
Buckmelter, A. J., et al. (2011).[2] "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors."[3][4] Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252.[4]
-
Wishka, D. G., et al. (2006). "N-(3R)-1-azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide... synthesis and structure-activity relationship." Journal of Medicinal Chemistry, 49(14), 4425-4436.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Hussain, M., et al. (2025).[5][1] "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives." Medicinal Chemistry.
-
Chang, M. Y., & Tai, H. Y. (2011).[2] "Synthesis of Furo[2,3-c]pyridine." Heterocycles, 83(8), 1889-1896.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
reaction conditions for functionalizing 7-fluoro-2H,3H-furo[2,3-c]pyridine
An Application Note and Protocol from the Desk of a Senior Application Scientist
Topic: Reaction Conditions for Functionalizing 7-fluoro-2H,3H-furo[2,3-c]pyridine
Audience: Researchers, scientists, and drug development professionals
Document ID: ANP-FC-2603-01
**Abstract
The 7-fluoro-2H,3H-furo[2,3-c]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, appearing as a core structural motif in various therapeutic agents, including potent kinase inhibitors.[1] The strategic placement of a fluorine atom at the 7-position provides a versatile chemical handle for late-stage functionalization, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This document provides a comprehensive guide to the primary reaction pathways for modifying this scaffold, focusing on the underlying chemical principles, detailed experimental protocols, and critical parameters for success. We will explore Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions as the principal methods for derivatization.
Introduction: The Strategic Importance of the 7-Fluoro-furo[2,3-c]pyridine Core
The furo[2,3-c]pyridine ring system is a bioisostere of indole and other bicyclic heterocycles, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and spatial arrangement of substituents.[2][3] Its derivatives have been identified as potent inhibitors of critical biological targets, such as the B-Raf proto-oncogene.[1]
The introduction of a fluorine atom at the C7 position serves two primary purposes:
-
Modulation of Physicochemical Properties: Fluorine can alter the pKa of the pyridine nitrogen, improve metabolic stability, and enhance binding interactions with target proteins.
-
A Handle for Synthesis: The C-F bond on an electron-deficient pyridine ring is highly activated towards nucleophilic displacement, making it an excellent leaving group for SNAr reactions.[4] It also serves as a synthetic equivalent to other halides in metal-catalyzed cross-coupling reactions.
This guide is structured to provide both the theoretical foundation and practical, actionable protocols for leveraging the unique reactivity of this scaffold.
Core Chemical Principles and Reactivity
The reactivity of 7-fluoro-2H,3H-furo[2,3-c]pyridine is dominated by the electronic properties of the heterocyclic system. The pyridine nitrogen is strongly electron-withdrawing, reducing the electron density of the entire ring system. This effect is most pronounced at the C2, C4, and C6 positions (analogous to ortho/para positions).[5][6] Consequently, the C7 position, being adjacent to the electron-deficient C6 position and bearing an electronegative fluorine atom, becomes highly electrophilic and susceptible to attack by nucleophiles.
Conversely, the electron-deficient nature of the pyridine ring deactivates it towards electrophilic aromatic substitution, which would require harsh conditions and would likely yield a mixture of products with poor regioselectivity.[7]
The primary pathways for functionalization are therefore dictated by the activation of the C7 position towards nucleophilic and organometallic reagents.
Caption: Key functionalization strategies for the 7-fluoro-furo[2,3-c]pyridine scaffold.
Pathway I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the most direct method for displacing the 7-fluoro substituent. The mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The ability of the pyridine nitrogen to delocalize the negative charge is crucial for stabilizing this intermediate, making the reaction highly favorable at the C7 (alpha to the fusion) position.[5][6]
Caption: The addition-elimination mechanism of SNAr reactions.
General Protocol for SNAr with O-, N-, and S-Nucleophiles
This protocol provides a generalized starting point. The reactivity of the nucleophile and the stability of the substrate may require optimization of temperature and reaction time.
Materials:
-
7-fluoro-2H,3H-furo[2,3-c]pyridine (1.0 eq)
-
Nucleophile (e.g., an alcohol, amine, or thiol) (1.2 - 2.0 eq)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃, t-BuOK) (1.5 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the 7-fluoro-2H,3H-furo[2,3-c]pyridine and the chosen anhydrous solvent (approx. 0.1 M concentration).
-
Base & Nucleophile Addition:
-
For Alcohols/Thiols: Add the base (e.g., NaH, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 15-30 minutes to allow for deprotonation. Then, add the nucleophile.
-
For Amines: The amine can often be added directly, followed by the addition of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.
-
-
Reaction: Warm the reaction mixture to the desired temperature (ranging from room temperature to 150 °C, depending on the nucleophile's reactivity). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Data Summary & Causality
| Nucleophile Type | Typical Nucleophile | Base | Solvent | Temperature (°C) | Key Considerations |
| Oxygen | Phenols, Alcohols | NaH, K₂CO₃ | DMF, THF | 25 - 100 | Stronger bases like NaH are needed for less acidic alcohols. Anhydrous conditions are critical. |
| Nitrogen | Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, DIPEA | DMSO, NMP | 80 - 150 | Higher temperatures are often required. Cs₂CO₃ can accelerate the reaction.[8] |
| Sulfur | Thiols, Thiophenols | K₂CO₃, t-BuOK | DMF, THF | 0 - 60 | Thiolates are excellent nucleophiles; reactions are often faster and occur at lower temperatures. |
Expertise Note: The choice of base is critical. For weakly acidic nucleophiles like aliphatic alcohols, a strong, non-nucleophilic base like sodium hydride (NaH) is required to generate the nucleophilic alkoxide in situ. For amines, a weaker carbonate base is usually sufficient to act as a proton scavenger for the HCl that is formally produced. The solvent must be polar and aprotic to solvate the cation of the base and the intermediate complex without protonating the nucleophile.
Pathway II: Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is strong, under appropriate catalytic conditions, 7-fluoro-furo[2,3-c]pyridines can participate in cross-coupling reactions, although they are generally less reactive than their chloro, bromo, or iodo counterparts. Often, a more practical approach involves converting the fluoro-compound to a more reactive intermediate like a triflate or, alternatively, using pyridine sulfinates. However, direct coupling is sometimes achievable with highly active catalyst systems. The most relevant transformations are Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura C-C Coupling
This reaction couples the 7-position with an aryl or vinyl boronic acid/ester. It is a cornerstone of modern drug discovery for creating biaryl structures.[9][10]
Materials:
-
7-fluoro-2H,3H-furo[2,3-c]pyridine (1.0 eq)
-
Aryl/Vinyl boronic acid or pinacol ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂, PdCl₂(dppf)) (2-10 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃) (4-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
Setup: Combine the 7-fluoro-furo[2,3-c]pyridine, boronic acid, palladium catalyst, ligand, and base in a reaction vessel.
-
Solvent Addition: Add the solvent system. The mixture is often biphasic.
-
Degassing: Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes or by using several freeze-pump-thaw cycles. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction to 80-120 °C under an inert atmosphere. Monitor progress by LC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Comparative Data for Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst / Ligand | Base | Solvent | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂ / SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O | C-C |
| Buchwald-Hartwig | R-NH₂ | Pd₂(dba)₃ / BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | C-N |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF | C-C (sp) |
Authoritative Insight: The success of a palladium-catalyzed cross-coupling reaction is highly dependent on the choice of ligand. For challenging substrates like fluoro-pyridines, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required. These ligands promote the oxidative addition step—the insertion of the Pd(0) catalyst into the C-F bond—which is typically the rate-limiting step, and they also accelerate the final reductive elimination step.
Conclusion
The 7-fluoro-2H,3H-furo[2,3-c]pyridine scaffold offers a robust platform for the development of novel chemical entities. Its functionalization is primarily achieved through two powerful synthetic strategies: Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling. SNAr provides a direct and often high-yielding route for introducing heteroatom nucleophiles, while cross-coupling reactions enable the formation of diverse carbon-carbon and carbon-nitrogen bonds. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction parameters, particularly the choice of base, solvent, and catalyst/ligand system, are paramount to achieving desired outcomes. The protocols and data presented herein serve as a validated starting point for researchers to explore the rich chemistry of this important heterocyclic core.
References
- Gritsenko, I. V., et al. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds, 31(5), 615-620. [Link unavailable]
-
Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]
-
Siu, M., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1320-1324. [Link]
-
Fayed, E. A., et al. (2024). Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. Chemistry & Biodiversity. [Link]
-
Shukla, S., & Singh, P. (2023). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 135(4). [Link]
-
Campiani, G., et al. (1998). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 41(19), 3673-3677. [Link]
-
Beutner, G. L., et al. (2009). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(7), 781-784. [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
-
El-Sayed, H. A. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry, 7(6), 1035-1042. [Link]
-
Li, J. H., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21 (Suppl 1), S124-S126. [Link]
-
Organic Chemistry Explained. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Organic Chemistry Explained. [Link]
-
Various Authors. (n.d.). Heterocyclic Compounds. University of Babylon. [Link]
-
Kumar, D., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
-
Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437-4442. [Link]
-
Gulec, B., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3969-3981. [Link]
-
Guo, C.-C., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Synthesis, 44(4), 541-546. [Link]
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- 10. mdpi.com [mdpi.com]
Introduction: The Strategic Value of Fluorinated Fused Heterocycles in Drug Discovery
An In-Depth Technical Guide to the Application of 7-Fluoro-2H,3H-furo[2,3-c]pyridine as a Heterocyclic Building Block
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. When combined with privileged heterocyclic scaffolds, the strategic placement of fluorine can unlock novel chemical space and generate compounds with superior pharmacological profiles. The furo[2,3-c]pyridine core is a compelling scaffold that acts as a bioisostere of biologically significant motifs like indole and 7-azaindole.[1][2] These parent structures are prevalent in a vast number of bioactive molecules, particularly as "hinge-binding" motifs in kinase inhibitors.[1][3]
This guide focuses on 7-fluoro-2H,3H-furo[2,3-c]pyridine , a building block that synergistically combines three critical design elements:
-
A Pyridine Ring: The nitrogen atom serves as a hydrogen bond acceptor and can enhance aqueous solubility, crucial for interacting with biological targets.[2]
-
A 7-Fluoro Substituent: This modification electronically influences the pyridine ring, lowering the pKa of the nitrogen atom and potentially blocking sites of metabolic oxidation.[2][4]
-
A Dihydrofuran Ring: The saturated nature of this ring introduces a three-dimensional, sp3-hybridized character, moving away from the "flatland" of purely aromatic systems. This can improve binding specificity and create novel interactions within a target's active site.
By leveraging these features, 7-fluoro-2H,3H-furo[2,3-c]pyridine provides medicinal chemists with a versatile and powerful tool for developing next-generation therapeutics with optimized potency, selectivity, and ADME properties.[4][5]
Bioisosteric Relationships and Physicochemical Impact
The utility of the 7-fluoro-2H,3H-furo[2,3-c]pyridine scaffold is best understood through the lens of bioisosterism, where it can replace common pharmacophores to modulate molecular properties while retaining or enhancing biological activity.[6][7]
Caption: Multi-step synthesis workflow for the target scaffold.
Protocol 1: Synthesis of 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine
Objective: To synthesize the title building block from a commercially available or readily prepared N-protected 7-fluoro-4-piperidone.
PART A: β,γ-Unsaturated Ester Formation
-
Wittig Reaction: To a solution of N-Boc-7-fluoro-4-piperidone (1.0 eq) in chloroform (0.2 M), add (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et, 1.2 eq).
-
Reflux the mixture for 12 hours under a nitrogen atmosphere. Monitor by TLC or LC-MS for the disappearance of the starting ketone.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Deconjugation: Dissolve the crude residue in THF (0.2 M) and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).
-
Reflux the mixture for 12 hours. The α,β-unsaturated ester will isomerize to the more stable β,γ-unsaturated ester.
-
Cool the reaction, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure β,γ-unsaturated ester.
PART B: Furan Ring Formation
-
Hydrolysis: Dissolve the ester from Part A (1.0 eq) in a 3:1 mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature for 4-6 hours until saponification is complete.
-
Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.
-
Selenolactonization: Dissolve the crude acid in THF (0.1 M) and cool to 0°C. Add phenylselenyl chloride (PhSeCl, 1.2 eq) portion-wise and allow the reaction to warm to room temperature, stirring for 3 hours.
-
Concentrate the mixture and purify by column chromatography to isolate the selenolactone.
-
Oxidative Elimination: Dissolve the selenolactone (1.0 eq) in a 1:1 mixture of THF and water. Add sodium periodate (NaIO₄, 2.5 eq) and stir vigorously at room temperature for 2 hours.
-
Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude α,β-unsaturated lactone.
PART C: Reduction and Final Scaffolding
-
Reduction: Dissolve the crude lactone from Part B (1.0 eq) in anhydrous THF (0.1 M) and cool to -78°C under a nitrogen atmosphere.
-
Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise. Stir at -78°C for 2 hours.
-
Quench the reaction carefully by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The resulting intermediate is the N-Boc protected 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine.
-
Deprotection: Dissolve the intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.
-
Concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate to afford the final title compound.
Application Protocols: Derivatization for Library Synthesis
The true power of a building block lies in its capacity for straightforward and versatile functionalization. The 7-fluoro-2H,3H-furo[2,3-c]pyridine scaffold can be readily derivatized at the piperidine nitrogen, or at the pyridine ring if a suitable handle is present (e.g., a bromo or iodo substituent, which would be carried through the synthesis).
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
Objective: To couple an aryl halide to the secondary amine of the scaffold, a key transformation for introducing diversity.
Materials:
-
7-Fluoro-2H,3H-furo[2,3-c]pyridine (1.0 eq)
-
Aryl bromide or chloride (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq) or other suitable Palladium catalyst
-
Xantphos, RuPhos, or other suitable ligand (0.05 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous, degassed toluene or dioxane (0.1 M)
Procedure:
-
To an oven-dried reaction vial, add the palladium catalyst, ligand, and base under a nitrogen or argon atmosphere.
-
Add the 7-fluoro-2H,3H-furo[2,3-c]pyridine and the aryl halide.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vial and heat to 100-110°C for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the N-arylated product.
Causality and Expertise: The choice of ligand and base is critical and depends on the electronic nature of the aryl halide. For electron-rich aryl halides, a more active catalyst system like RuPhos may be required. NaOtBu is a strong base suitable for many couplings, while Cs₂CO₃ is a milder alternative for base-sensitive substrates.
Protocol 3: Reductive Amination
Objective: To introduce alkyl substituents onto the secondary amine via reaction with an aldehyde or ketone.
Materials:
-
7-Fluoro-2H,3H-furo[2,3-c]pyridine (1.0 eq)
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE) (0.1 M)
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Dissolve the 7-fluoro-2H,3H-furo[2,3-c]pyridine and the carbonyl compound in the chosen solvent.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride portion-wise. The reaction may be mildly exothermic.
-
Stir at room temperature for 4-12 hours until the starting material is consumed (monitor by LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield the N-alkylated product.
Trustworthiness: This protocol is self-validating. The success of the reaction is easily confirmed by LC-MS, observing the mass shift corresponding to the addition of the alkyl group, and by ¹H NMR, noting the appearance of new signals for the introduced substituent.
Conclusion
7-Fluoro-2H,3H-furo[2,3-c]pyridine is a highly valuable heterocyclic building block that offers a unique combination of features for modern drug discovery. Its role as a three-dimensional, metabolically stabilized bioisostere for indoles and azaindoles provides a clear strategic advantage. The protocols outlined herein demonstrate its accessibility and synthetic versatility, empowering researchers and drug development professionals to rapidly generate novel and diverse chemical libraries. By thoughtfully applying this scaffold, chemists can address key challenges in medicinal chemistry, including potency, selectivity, and the optimization of pharmacokinetic properties, ultimately accelerating the discovery of new therapeutic agents.
References
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Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889. [Link]
-
Zhu, J., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals. [Link]
-
Karczmarzyk, Z., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. MDPI. [Link]
-
Bollini, M., & Domínguez, M. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Cline, M. R., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Al-Omair, M. A., et al. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry. [Link]
-
Cline, M. R., et al. (2004). Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. PubMed. [Link]
-
ResearchGate. (2022). A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. ResearchGate. [Link]
-
Beutner, G. L., Kuethe, J. T., & Yasuda, N. (2009). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters. [Link]
-
ResearchGate. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. ResearchGate. [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]
-
Eltsov, O. S., et al. (2025). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Arkivoc. [Link]
-
Scott, J. S., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel Alkyl Amide Functionalized Trifluoromethyl Substituted Furo/thieno Pyridine Derivatives: Their Anticancer Activity and CoMFA and CoMSIA Studies. ResearchGate. [Link]
-
Domainex. (2024). Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
-
Le, T. H., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. [Link]
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Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. IMTM. [Link]
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National Institutes of Health. (n.d.). Furo[2,3-c]pyridine. PubChem. [Link]
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PubChem. (n.d.). Furo[2,3-c]pyridine-2-carboxylic acid. PubChem. [Link]
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Slaninova, V., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. [Link]
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Sharma, A., & Kumar, V. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]
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Lyssikatos, J. P., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2025). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. ResearchGate. [Link]
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Crljen, N., et al. (1997). Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules. [Link]
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- 4. mdpi.com [mdpi.com]
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- 6. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]
- 7. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
Application Note: Process Scale-Up and Regioselective Synthesis of 7-Fluoro-2H,3H-furo[2,3-c]pyridine
Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, Medicinal Chemists, and CMC Development Professionals
Strategic Rationale & Route Design
The furo[2,3-
Despite its therapeutic value, scaling up the synthesis of 7-fluoro-2H,3H-furo[2,3-
To address these limitations, we developed a robust, chromatography-free, telescoped synthetic protocol. Our approach leverages a Directed ortho-Metalation (DoM) strategy to achieve absolute regiocontrol, followed by a highly efficient mesylate-driven intramolecular cyclization. This route drastically reduces the Process Mass Intensity (PMI) and ensures a self-validating workflow where intermediate purity is maintained through targeted phase separations and crystallizations ().
Reaction Pathway & Workflow
Figure 1: Five-step, chromatography-free scalable synthetic route to 7-fluoro-2H,3H-furo[2,3-c]pyridine.
Step-by-Step Experimental Protocols & Mechanistic Insights
Step 1: Regioselective O-Protection (Synthesis of 2-fluoro-3-(methoxymethoxy)pyridine)
Causality & Logic: The methoxymethyl (MOM) ether is specifically chosen over a standard benzyl or silyl protecting group. The MOM group's oxygen atoms act as a powerful bidentate chelator for the lithium counterion during the subsequent DoM step. When combined with the inductive effect of the C2-fluorine, this ensures >98% regioselective deprotonation at the C4 position.
-
Setup: Charge a 5 L jacketed reactor with 2-fluoro-3-hydroxypyridine (100 g, 0.88 mol, 1.0 eq) and anhydrous dichloromethane (DCM, 1.0 L, 10 vol) under a nitrogen atmosphere.
-
Base Addition: Add
-diisopropylethylamine (DIPEA, 230 mL, 1.32 mol, 1.5 eq). Cool the internal temperature to 0 °C using a chiller. -
Alkylation: Dropwise add chloromethyl methyl ether (MOM-Cl, 80 mL, 1.05 mol, 1.2 eq) over 1 h. Self-Validation Check: Ensure the internal temperature does not exceed 5 °C to prevent degradation of the alkylating agent.
-
Workup: Stir for 2 h at 0 °C. Quench carefully with 1M aqueous NaOH (500 mL). Separate the phases, wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure to afford a pale yellow oil. (Yield: 132 g, 95%).
Step 2: Directed ortho-Metalation (DoM) and C-Alkylation
Causality & Logic: Lithium diisopropylamide (LDA) is utilized at cryogenic temperatures to cleanly deprotonate C4. Ethyl bromoacetate is selected as the electrophile to install the precise two-carbon chain required for the dihydrofuran ring, avoiding the use of highly toxic and volatile ethylene oxide gas on a pilot scale.
-
Cryogenic Metalation: Dissolve the MOM-protected intermediate (132 g, 0.84 mol, 1.0 eq) in anhydrous THF (1.5 L, 11 vol). Cool the reactor to -78 °C.
-
Deprotonation: Add a freshly prepared solution of LDA (2.0 M in THF/heptane, 462 mL, 0.92 mol, 1.1 eq) dropwise over 1.5 h. Stir at -78 °C for 1 h to ensure complete lithiation.
-
Electrophilic Quench: Add ethyl bromoacetate (102 mL, 0.92 mol, 1.1 eq) dropwise. Allow the reaction mixture to slowly warm to -20 °C over 2 h.
-
Workup: Quench with saturated aqueous
(1.0 L). Extract with ethyl acetate (2 × 800 mL). The combined organics are washed with brine, dried, and concentrated. The crude ester is carried directly into Step 3 to minimize handling losses.
Step 3: Chemoselective Ester Reduction
Causality & Logic: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is selected over
-
Reduction: Dissolve the crude ester from Step 2 in anhydrous toluene (1.2 L) and cool to 0 °C.
-
Hydride Addition: Add Red-Al (65 wt% in toluene, 300 mL, 1.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Maturation: Warm the mixture to room temperature and stir for 3 h.
-
Quench & Isolation: Cool to 0 °C and quench dropwise with 1M aqueous NaOH (800 mL) until the aluminum salts fully dissolve into the aqueous layer. Separate the toluene layer, extract the aqueous layer once with MTBE (500 mL), and concentrate the combined organics to yield the C4-hydroxyethyl intermediate. (Yield: 143 g, 85% over 2 steps).
Step 4: Telescoped Deprotection and Intramolecular Cyclization
Causality & Logic: Telescoping the MOM deprotection, mesylation, and cyclization avoids the isolation of highly polar, water-soluble diol intermediates. Potassium carbonate in DMF provides the optimal basicity and solvent polarity to drive the intramolecular
-
MOM Cleavage: Dissolve the intermediate (143 g, 0.71 mol) in isopropanol (700 mL). Add 4M HCl in dioxane (355 mL, 2.0 eq). Heat to 50 °C for 4 h. Concentrate to complete dryness to yield the hydrochloride salt.
-
Mesylation: Redissolve the crude salt in DCM (1.0 L) and cool to 0 °C. Add triethylamine (
, 395 mL, 4.0 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 60 mL, 0.78 mol, 1.1 eq). Stir for 1 h at 0 °C. -
Solvent Swap & Cyclization: Concentrate the DCM under reduced pressure and replace with DMF (800 mL). Add anhydrous
(294 g, 3.0 eq) and heat the suspension to 80 °C for 6 h. -
Final Isolation: Cool to room temperature, dilute with DI water (2.0 L), and extract with MTBE (3 × 800 mL). Wash the MTBE layer extensively with water (3 × 500 mL) to remove DMF. Concentrate and purify via short-path vacuum distillation (bp 85-88 °C at 2 mmHg) to afford the target 7-fluoro-2H,3H-furo[2,3-
]pyridine as a colorless liquid.
Quantitative Data & Process Metrics
To validate the efficiency of the newly designed protocol, we compared the process metrics of our DoM/Mesylation route against the traditional Discovery-scale route (Mitsunobu/Ozonolysis). The optimized route demonstrates a 72% reduction in the E-Factor.
Table 1: Process Metrics and Yield Comparison
| Metric | Discovery Route (Mitsunobu) | Optimized Scale-Up Route | Improvement Factor |
| Overall Yield | 22% (over 6 steps) | 68% (over 5 steps) | + 309% |
| E-Factor (kg waste / kg product) | ~ 145 | 41 | 72% Reduction |
| Chromatographic Steps | 3 | 0 (Distillation only) | 100% Elimination |
| Hazardous Reagents | Red-Al, MsCl | Significantly Safer |
Table 2: Analytical Release Specifications for 7-Fluoro-2H,3H-furo[2,3-c]pyridine
| Parameter | Analytical Method | Specification Limit | Typical Batch Result |
| Appearance | Visual Inspection | Clear, colorless liquid | Complies |
| Chemical Purity | HPLC (UV at 254 nm) | 99.2% | |
| Regioisomer Content | None detected | ||
| Residual Solvent (DMF) | Headspace GC-FID | 120 ppm | |
| Moisture | Karl Fischer Titration | 0.15% w/w |
References
-
Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors The Journal of Organic Chemistry, American Chemical Society. URL:[Link]
-
The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors Bioorganic & Medicinal Chemistry Letters, Elsevier. URL:[Link]
-
Synthesis of Furo[2,3-c]pyridine Heterocycles, The Japan Institute of Heterocyclic Chemistry. URL:[Link]
-
Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling RSC Advances, Royal Society of Chemistry. URL:[Link]
Application Note: Solvent Selection for 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine Reactions
Abstract & Strategic Overview
The 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of kinase inhibitors (e.g., B-Raf, IRAK4) where the fused bicyclic system mimics the adenine core of ATP.[1] The fluorine atom at the C7 position—ortho to the pyridine nitrogen—serves as a highly reactive handle for Nucleophilic Aromatic Substitution (
However, the amphiphilic nature of this scaffold (lipophilic furan ring fused to a polar pyridine) creates specific solubility challenges. Improper solvent selection often leads to reaction stalling, regioselectivity issues, or difficult workups due to emulsion formation.[1][2] This guide provides a scientifically grounded protocol for solvent selection, moving beyond traditional dipolar aprotic solvents (DMF, NMP) toward higher-performance and greener alternatives like tert-Amyl Alcohol and 2-MeTHF .[1][2]
Physicochemical Profiling & Reactivity[1][2]
To select the optimal solvent, one must understand the electronic and physical properties of the substrate.
Structural Analysis[2][3][4]
-
Scaffold: 2,3-Dihydrofuro[2,3-c]pyridine (often denoted as 2H,3H-furo[2,3-c]pyridine).[1][2][3][4]
-
Electrophilic Center (C7): The carbon at position 7 is highly activated for nucleophilic attack due to the inductive electron-withdrawal of the fluorine atom and the resonance electron-withdrawal of the adjacent pyridine nitrogen (C=N bond).[1]
-
Solubility Profile:
Reaction Pathways & Solvent Logic
The primary reaction of interest is the displacement of the C7-fluorine by nucleophiles (amines, alkoxides, thiols).[1]
| Reaction Class | Key Mechanistic Requirement | Recommended Solvent Class |
| Stabilization of the Meisenheimer intermediate; Solubility of the amine salt byproduct.[2] | Protic / Polar Organic (e.g., t-Amyl Alcohol, DMSO) | |
| "Naked" anion generation; dissociation of ion pairs (e.g., Na+ OR-).[2] | Dipolar Aprotic (DMSO, NMP) or Phase Transfer (Toluene/Water) | |
| Lithiation (C-H Activation) | Inertness to strong bases; coordination to Li species.[1][2] | Ethereal (THF, 2-MeTHF) |
Decision Tree: Solvent Selection
The following diagram illustrates the logical flow for selecting the optimal solvent based on the nucleophile and process constraints.
Caption: Decision logic for solvent selection targeting C7 functionalization. Green nodes indicate recommended "best-in-class" solvents balancing reactivity and sustainability.[1][2]
Detailed Protocols
Module A: with Amines (The "Green" Approach)
Traditional protocols use DMF or NMP, which are difficult to remove and pose toxicity risks. For 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine, tert-Amyl Alcohol (2-methyl-2-butanol) is the superior choice.[1][2] It allows for high reaction temperatures (bp 102 °C) to overcome the activation energy of the fused system but remains easy to remove during workup.
Protocol:
-
Preparation: In a reaction vial, dissolve 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine (1.0 equiv) in anhydrous tert-amyl alcohol (0.2 M concentration).
-
Nucleophile Addition: Add the amine nucleophile (1.2 – 1.5 equiv).
-
Note: If using a salt form of the amine (e.g., HCl salt), add 2.0 equiv of DIPEA (N,N-Diisopropylethylamine) to liberate the free base.[1]
-
-
Reaction: Seal the vial and heat to 110 °C for 4–12 hours.
-
Workup: Cool to room temperature.
-
Option A (Precipitation): If the product is solid, add water or heptane to precipitate the product directly. Filter and wash.[2][5]
-
Option B (Extraction): Dilute with Ethyl Acetate, wash with water (x2) and brine.[1][2] The tert-amyl alcohol partitions effectively into the organic phase but does not interfere with subsequent crystallization.
-
Why this works: The protic nature of the alcohol stabilizes the leaving fluoride ion via H-bonding, while the bulky "tert-amyl" group prevents the solvent itself from acting as a competing nucleophile.[1]
Module B: with Alkoxides (Ether Synthesis)
For introducing alkoxy groups (e.g., -OCH3, -OEt), the nucleophile is a strong base.[1][2] Protic solvents are incompatible here.[2]
Protocol:
-
Preparation: Dissolve the alcohol precursor (e.g., benzyl alcohol) in anhydrous 2-MeTHF (2-Methyltetrahydrofuran).
-
Deprotonation: Cool to 0 °C and add NaH (1.2 equiv) or KOtBu. Stir for 30 min to generate the alkoxide.
-
Substrate Addition: Add a solution of 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine (1.0 equiv) in 2-MeTHF dropwise.
-
Reaction: Warm to ambient temperature or heat to 60 °C.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc.[2][5][6]
Why 2-MeTHF? It is a "green" alternative to THF derived from biomass.[2] It has a higher boiling point (80 °C vs 66 °C for THF) and separates better from water during workup, reducing emulsion formation common with these amphiphilic heterocycles.[2]
Quantitative Comparison of Solvent Performance
The table below summarizes expected performance metrics for the reaction of 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine with morpholine (model nucleophile).
| Solvent | Reaction Temp | Time to >95% Conv. | Workup Ease | Green Score | Notes |
| DMF | 100 °C | 2 h | Difficult | Low | High boiling point makes removal hard; reprotoxic.[1][2] |
| DMSO | 100 °C | 1.5 h | Moderate | Medium | Fastest kinetics due to high dielectric constant; requires extensive water washing.[2] |
| tert-Amyl Alcohol | 110 °C | 4 h | Excellent | High | Slower kinetics but cleanest profile; solvent removes easily on rotovap. |
| 2-MeTHF | 80 °C (Reflux) | 12 h | Good | High | May require pressure vessel to reach higher temps for unreactive amines.[1][2] |
| Water | 100 °C | 18 h | Moderate | High | Requires surfactant (TPGS-750M) to solubilize the lipophilic scaffold.[1][2] |
Troubleshooting & Safety
-
Fluoride Waste: The reaction generates fluoride ions (as HF or metal fluorides).[2] While generally low volume in discovery, process-scale reactions require calcium chloride treatment of aqueous waste to precipitate CaF2.[1][2]
-
Regioselectivity: While C7 is the primary electrophilic site, strong bases (e.g., n-BuLi) can cause deprotonation at C4 or C5 rather than substitution.[1][2] Avoid organolithiums unless specifically targeting C-H activation; use Grignards or milder bases for nucleophilic generation.[2]
-
Stability: The dihydrofuran ring is stable to basic conditions but can open under strong acidic conditions at high temperatures.[2] Avoid refluxing in concentrated HCl/H2SO4.[2]
References
-
BenchChem. Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. (2025).[2][3][4][7] [2]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14086962, 2,3-Dihydrofuro[2,3-c]pyridine.[1][2] (2024).[2][8][9]
-
Loudon, G. M., & Parise, J. Nucleophilic Aromatic Substitution of Heterocycles.[2] Organic Chemistry, 6th Ed.[2] (2016).[2] (General mechanism reference).
-
Pfizer Inc. Green Chemistry Solvent Selection Guide.[2] (2023).[2][10]
-
Chang, M-Y., & Tai, H-Y. Synthesis of Furo[2,3-c]pyridine.[1][2][6] Heterocycles, Vol. 83, No.[1][2][6] 8. (2011).[2][6]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2,3-Dihydrofuro[2,3-c]pyridine | C7H7NO | CID 14086962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. BJOC - Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles [beilstein-journals.org]
- 8. 7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide | C17H14F2IN3O4 | CID 75240007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Furo[2,3-c]pyridine | C7H5NO | CID 12826108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporation of 7-Fluoro-2H,3H-furo[2,3-c]pyridine into Kinase Inhibitors
Introduction: The Strategic Advantage of Fluorinated Heterocycles in Kinase Inhibitor Design
The pursuit of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Kinases, with their highly conserved ATP-binding sites, present a significant challenge in achieving selectivity, which is crucial for minimizing off-target effects and enhancing therapeutic windows. The strategic incorporation of fluorine into drug candidates has become a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of small molecules.[1] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1]
The furo[2,3-c]pyridine scaffold has emerged as a promising framework for the development of kinase inhibitors.[2][3][4] Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with the kinase active site. This application note provides a detailed guide on the incorporation of a 7-fluoro-2H,3H-furo[2,3-c]pyridine moiety into kinase inhibitors, exploring its synthesis, rationale for use, and protocols for biological evaluation.
The 7-Fluoro-2H,3H-furo[2,3-c]pyridine Scaffold: A Rationale for its Application
The strategic placement of a fluorine atom at the 7-position of the furo[2,3-c]pyridine core is hypothesized to offer several advantages in the design of kinase inhibitors:
-
Enhanced Binding Affinity: The highly electronegative fluorine atom can engage in favorable electrostatic and multipolar interactions with amino acid residues in the kinase ATP-binding pocket. It can also act as a hydrogen bond acceptor, further anchoring the inhibitor to its target.
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically liable position can block this metabolic pathway, thereby increasing the inhibitor's half-life and oral bioavailability.
-
Modulation of Physicochemical Properties: Fluorine substitution can influence the lipophilicity and pKa of the parent molecule. This modulation can be critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Increased Selectivity: The specific interactions mediated by the fluorine atom can favor binding to the target kinase over other structurally similar kinases, leading to improved selectivity and a better safety profile.
While direct literature on the 7-fluoro analog is emerging, the successful development of 7-aminofuro[2,3-c]pyridine inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) provides a strong precedent for the importance of substitution at this position for achieving potent and selective kinase inhibition.[3][4]
Synthesis of the 7-Fluoro-2H,3H-furo[2,3-c]pyridine Scaffold
The synthesis of the target scaffold can be approached through a multi-step sequence, starting from a readily available fluorinated pyridine derivative. The following proposed synthetic route is based on established methods for the synthesis of the parent furo[2,3-c]pyridine ring system and general strategies for the preparation of fluorinated heterocycles.[5]
DOT Script for Synthesis Workflow
Caption: Proposed synthetic workflow for 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine.
Protocol 1: Synthesis of 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine
This protocol is a proposed synthetic route and may require optimization.
Step 1: Synthesis of 2-chloro-5-fluoro-3-hydroxypyridine
-
To a solution of 2,3-dichloro-5-fluoropyridine in a suitable solvent (e.g., dioxane/water), add a strong base such as sodium hydroxide.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with an aqueous acid solution (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-fluoro-3-hydroxypyridine.
Step 2: Synthesis of 2-chloro-3-(2-chloroethoxy)-5-fluoropyridine
-
To a solution of 2-chloro-5-fluoro-3-hydroxypyridine in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) and 1-bromo-2-chloroethane.
-
Stir the reaction mixture at an elevated temperature (e.g., 80 °C) until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 2-chloro-3-(2-chloroethoxy)-5-fluoropyridine.
Step 3: Intramolecular Cyclization to 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine
-
Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous ethereal solvent (e.g., THF) at low temperature (-78 °C).
-
Slowly add a solution of 2-chloro-3-(2-chloroethoxy)-5-fluoropyridine in the same solvent to the LDA solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product via column chromatography to obtain the desired 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine scaffold.
Incorporation into Kinase Inhibitors and Biological Evaluation
The 7-fluoro-2H,3H-furo[2,3-c]pyridine scaffold can be further functionalized to generate a library of potential kinase inhibitors. For instance, building upon the known furo[2,3-c]pyridine-based B-Raf inhibitors, one could envision coupling the scaffold with an appropriate indanone oxime moiety.[2]
DOT Script for Kinase Inhibition Workflow
Caption: Experimental workflow for evaluating kinase inhibitory activity.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., B-Raf V600E)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Prepare solutions of recombinant B-Raf V600E kinase, its substrate (e.g., inactive MEK1), and ATP at appropriate concentrations in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the reaction buffer.
-
Add serial dilutions of the test compound to the wells. Include wells with a known inhibitor as a positive control and DMSO as a negative control.
-
Add the B-Raf V600E enzyme to all wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the MEK1 substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30 °C.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Detect the amount of phosphorylated MEK1 using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™), a fluorescence-based assay, or an ELISA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cellular Assay for Target Engagement and Antiproliferative Activity
1. Western Blot for Downstream Pathway Inhibition:
-
Seed a relevant cancer cell line (e.g., A375 melanoma cells harboring the B-Raf V600E mutation) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ERK (a downstream target of the B-Raf pathway) and total ERK (as a loading control).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A reduction in the phospho-ERK signal indicates target engagement.
2. Cell Viability Assay (e.g., MTT Assay):
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the test compound and incubate for a prolonged period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the EC₅₀ value.
Structure-Activity Relationship (SAR) and Data Interpretation
The data obtained from the biochemical and cellular assays can be compiled to establish a structure-activity relationship for the 7-fluoro-2H,3H-furo[2,3-c]pyridine series of inhibitors.
Table 1: Representative Data for Furo[2,3-c]pyridine-based Kinase Inhibitors
| Compound ID | Scaffold | R Group | Target Kinase | IC₅₀ (nM) | Cell Proliferation EC₅₀ (nM) |
| Example 1 | 7-Amino-furo[2,3-c]pyridine | Aryl | TAK1 | ~10 | - |
| Example 2 | Furo[2,3-c]pyridine | Indanone Oxime | B-Raf | Potent | - |
| Hypothetical 1 | 7-Fluoro-furo[2,3-c]pyridine | Indanone Oxime | B-Raf V600E | TBD | TBD |
| Hypothetical 2 | 7-Fluoro-furo[2,3-c]pyridine | Aryl | TAK1 | TBD | TBD |
| TBD: To be determined experimentally. |
By systematically varying the substituents on the 7-fluoro-2H,3H-furo[2,3-c]pyridine core and correlating these changes with the observed biological activity, researchers can gain valuable insights into the key molecular interactions driving potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery.
Conclusion
The 7-fluoro-2H,3H-furo[2,3-c]pyridine scaffold represents a promising platform for the design of novel kinase inhibitors. The strategic incorporation of a fluorine atom at the 7-position is anticipated to confer advantageous properties, including enhanced binding affinity, improved metabolic stability, and favorable ADME characteristics. The synthetic and biological evaluation protocols outlined in this application note provide a comprehensive framework for researchers to explore the potential of this exciting new scaffold in the development of next-generation targeted therapies.
References
-
The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules. Available at: [Link]
-
Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. Available at: [Link]
-
Novel inhibitors of B-RAF based on a disubstituted pyrazine scaffold. Generation of a nanomolar lead. Journal of Medicinal Chemistry. Available at: [Link]
-
Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. ResearchGate. Available at: [Link]
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. Available at: [Link]
Sources
- 1. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
handling precautions for fluorinated furopyridine compounds
Application Note: Advanced Handling Precautions and Protocols for Fluorinated Furopyridine Compounds
Executive Summary
Fluorinated furopyridines are highly valued in medicinal chemistry for their ability to modulate lipophilicity, improve metabolic stability, and act as bioisosteres for basic amines[1]. However, the integration of fluorine into the electron-deficient furopyridine scaffold introduces unique physicochemical and toxicological hazards. This application note provides a comprehensive, causality-driven guide to safely handling these compounds during synthesis, purification, and biological evaluation, ensuring both scientific integrity and operator safety.
Mechanistic Toxicology & Physicochemical Hazards
The primary hazards of fluorinated furopyridines stem from two distinct mechanistic pathways:
-
Chemical Lability (HF Release): While the C–F bond is generally strong, fluorine atoms positioned ortho or para to the pyridine nitrogen are highly activated toward nucleophilic aromatic substitution (SNAr). Under harsh acidic (e.g., superacidic) or strongly nucleophilic conditions, fluorinated heterocycles can undergo ring-opening or defluorination, releasing anhydrous hydrogen fluoride (HF)[2]. Gaseous HF is exceptionally hazardous and is orders of magnitude more toxic than common environmental pollutants[1]. It rapidly penetrates dermal barriers and depletes deep-tissue calcium, leading to severe necrosis and systemic toxicity[3].
-
Metabolic Toxicity: In biological systems, fluorinated organic compounds can undergo oxidative defluorination mediated by cytochrome P450 enzymes. This metabolic processing can produce toxic fluorine-containing metabolites, such as fluoroacetate[1]. Fluoroacetate is highly toxic because it is enzymatically converted into fluorocitrate, a potent inhibitor of the aconitase enzyme in the citric acid cycle[1].
Quantitative Hazard Profiling
To guide laboratory risk assessment, the following table summarizes the physicochemical shifts and associated hazards when transitioning from standard to fluorinated furopyridines.
| Compound Class | Typical Lipophilicity (LogP) | SNAr Reactivity | Primary Hazard Profile | Required PPE Level |
| Unsubstituted Furopyridines | 1.5 - 2.0 | Low | Standard organic toxicity | Standard Nitrile, Safety Glasses |
| Mono-fluorinated Furopyridines | 2.0 - 2.8 | Moderate | Enhanced skin permeation | Double Nitrile, Face Shield |
| Poly-fluorinated Furopyridines | 2.8 - 4.0+ | High | Trace HF release, Fluoroacetate | 15-mil Neoprene, Ca-Gluconate |
Core Safety Infrastructure
Standard laboratory personal protective equipment (PPE) is insufficient for handling highly fluorinated electron-deficient heterocycles. Their high LogP values facilitate rapid permeation through standard latex or thin nitrile.
-
Gloving: Operators must use gloves made of HF-resistant materials, such as neoprene, with a minimum thickness of 15 mils to prevent rapid dermal penetration[3].
-
Antidote Availability: A 2.5% calcium gluconate gel must be immediately accessible on the bench. Calcium acts as a chelator, precipitating free fluoride ions as insoluble
before they can penetrate the bone matrix.
Protocol 1: Safe Synthesis and Chemical Processing
This protocol outlines the safe execution of a nucleophilic substitution on a poly-fluorinated furopyridine, incorporating self-validating safety checks to ensure a closed-loop safety system.
-
Step 1: Apparatus Selection
-
Action: Assemble the reaction in Polytetrafluoroethylene (PTFE) or perfluoroalkoxy alkane (PFA) vessels rather than standard borosilicate glass.
-
Causality: If trace HF is generated during the reaction, it will react with the silicon dioxide in glass to form silicon tetrafluoride (
), a highly toxic gas[1], while simultaneously degrading the structural integrity of the reaction vessel.
-
-
Step 2: Reagent Handling
-
Action: Weigh the fluorinated starting material in a static-dissipative weighing enclosure.
-
Causality: Highly fluorinated powders often carry strong static charges, making them prone to aerosolization and significantly increasing inhalation risks.
-
-
Step 3: Reaction Quenching
-
Action: Terminate the reaction by slowly pouring the mixture into a vigorously stirred, ice-cold saturated aqueous solution of calcium carbonate (
). -
Causality: The basicity of the carbonate neutralizes acidic byproducts, while the high concentration of calcium ions immediately traps any generated fluoride ions as inert
, preventing HF vapor release.
-
-
Step 4: System Validation (The Self-Validating Check)
-
Action: Before transferring the quenched mixture to a separatory funnel, test the aqueous layer using a broad-range pH test strip (do NOT use a glass pH electrode).
-
Validation: The protocol is validated as safe to proceed only if the pH is
. If the solution is acidic, the hazard remains active; add additional until the target pH is reached.
-
Protocol 2: In Vitro Biological Assay Handling
When evaluating fluorinated furopyridines in metabolic stability assays (e.g., human liver microsomes), the risk shifts from chemical HF release to the generation of toxic fluoro-metabolites.
-
Step 1: Stock Solution Preparation
-
Action: Dissolve the compound in anhydrous DMSO using sealed crimp-top vials. Wear 15-mil neoprene gloves.
-
Causality: DMSO drastically enhances dermal absorption. If a fluorinated compound dissolved in DMSO contacts the skin, systemic circulation of the lipophilic hazard occurs in seconds.
-
-
Step 2: Assay Execution & Termination
-
Action: Run the microsomal incubation in a Class II biosafety cabinet. Terminate the assay using cold acetonitrile containing 1% formic acid.
-
Causality: Acetonitrile instantly denatures and precipitates the metabolic enzymes, halting any further oxidative defluorination and preventing the continuous accumulation of toxic fluoroacetate[1].
-
-
Step 3: System Validation (Metabolite Tracking)
-
Action: Include a parallel control incubation using a known defluorinating substrate (e.g., 5-fluorouracil). Analyze the control via LC-MS/MS for the presence of
-fluoro- -alanine or fluoroacetate. -
Validation: Detecting the toxic metabolite in the control validates that the LC-MS/MS system is properly tuned to detect hazardous fluoro-metabolites generated by the novel furopyridine, ensuring no toxic byproducts go unnoticed during drug development.
-
Hazard Mitigation Workflow
Workflow for safe processing and self-validated quenching of fluorinated furopyridines.
References
-
Title: 2026 How to Safely Handle Hydrofluoric Acid? Source: SinoPhorus URL: [Link]
-
Title: Chemical Aspects of Human and Environmental Overload with Fluorine Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Superacid-induced ring-opening reactions of fluorinated heterocycles Source: Canadian Journal of Chemistry (cdnsciencepub) URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Fluoro-2H,3H-furo[2,3-c]pyridine
Case ID: #SYN-FPYR-7F-001 Status: Open Topic: Yield Optimization & Troubleshooting for Fluorinated Furo-pyridine Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Mechanistic Insight
The synthesis of 7-fluoro-2H,3H-furo[2,3-c]pyridine (a dihydrofuro-pyridine derivative) presents a unique "electronic conflict" absent in the non-fluorinated parent scaffold.
In the standard furo[2,3-c]pyridine core, the pyridine nitrogen (N6) exerts an electron-withdrawing effect that facilitates nucleophilic attacks at C4 (essential for furan ring closure). However, the introduction of a fluorine atom at C7 (ortho to the nitrogen) creates two competing failure modes:
-
Inductive Deactivation: The C7-fluorine further depletes electron density from the ring, making the C4 position too reactive, leading to polymerization or hydrolysis during sensitive cyclization steps.
-
Competing
: The C7-fluorine itself becomes a leaving group. Strong bases used to close the furan ring often displace the fluorine (yielding the 7-alkoxy byproduct) rather than the intended C4-leaving group.
This guide moves beyond standard protocols (e.g., Chang & Tai's linear synthesis) to address these specific fluorinated-scaffold challenges.
Critical Workflow Visualization
The following diagram illustrates the optimized pathway versus the common failure modes. We recommend the Intramolecular Heck Strategy or the Modified Radical Cyclization over the traditional base-mediated
Figure 1: Decision matrix for cyclization strategies. Note that standard base-mediated methods (Method C) pose a high risk of defluorination at the C7 position.
Troubleshooting Guide & Protocols
Issue 1: "I am seeing significant defluorination (loss of F) during ring closure."
Diagnosis:
You are likely using a strong base (NaH, t-BuOK) to effect an intramolecular
Corrective Protocol: The Radical Cyclization Switch Switch from ionic (base-mediated) to radical chemistry. Radicals are less sensitive to the electronic polarization that makes C7-F vulnerable to nucleophiles.
-
Reagents: Tributyltin hydride (
), AIBN (catalytic). -
Substrate: 2-fluoro-3-(allyloxy)-4-iodopyridine.
-
Procedure:
-
Dissolve substrate (1.0 eq) in degassed Toluene (0.05 M - High dilution is critical).
-
Add AIBN (0.1 eq).
-
Add
(1.1 eq) via syringe pump over 4 hours at reflux (80-110°C). -
Why this works: The aryl radical forms at C4 (replacing Iodine) and cyclizes onto the allyl double bond faster than any defluorination can occur.
-
Post-Process: The resulting product is the 3-methyl-2,3-dihydrofuro... derivative. To get the parent dihydro, use a vinyl ether precursor or oxidative cleavage/decarboxylation.
-
Issue 2: "My yields are low (<20%) using the 'Linear' Piperidinone Route."
Diagnosis:
Users following the Chang & Tai method [1, 2] (Piperidinone
Optimization Table: Reduction Conditions
| Variable | Standard Protocol | Optimized for 7-Fluoro Scaffold | Reason |
| Reagent | DIBAL-H (1.1 eq) | LiBH4 (2.0 eq) + TMSCl | DIBAL often coordinates to the Pyridine N rather than the Lactone; Borohydride is more aggressive but controlled. |
| Solvent | THF | THF / MeOH (10:1) | Methanol activates the borohydride species. |
| Temp | -78°C to 0°C | 0°C to RT | Fluorine deactivates the carbonyl; higher activation energy is required. |
| Quench | Rochelle's Salt | Acetone | Avoids acidic workups which can open the dihydrofuran ring in electron-poor systems. |
Issue 3: "Regioselectivity is wrong; the furan is fusing at C2-C3 instead of C3-C4."
Diagnosis: This occurs when using 2-fluoro-3-hydroxypyridine and attempting to build the ring via lithiation. The C2-fluorine directs lithiation to C3 (correct), but subsequent electrophile trapping can be sterically hindered, leading to "halogen dance" migration of the lithiated species to C4 or C5 before trapping.
Validation Test:
Run a crude NMR. If you see a doublet with
Corrective Action: Use LDA at -78°C strictly and trap with an electrophile immediately (in-situ trapping if possible). Do not allow the temperature to rise above -60°C before quenching.
FAQ: Specific Chemical Queries
Q: Can I introduce the fluorine atom after forming the furo[2,3-c]pyridine core?
A: Not recommended. Electrophilic fluorination (Selectfluor) of the furo[2,3-c]pyridine core typically occurs at the C3 position of the furan ring (if unsaturated) or is non-selective on the pyridine ring due to the deactivated nature of the pyridine. Nucleophilic fluorination (
Q: Why is the 2H,3H (dihydro) version unstable on silica gel?
A: The 7-fluoro substituent lowers the
-
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes before loading your column. Elute with EtOAc/Hexane + 1% TEA.
References & Authoritative Grounding
-
BenchChem. An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold.[1] (Accessed 2025).[2][3][4] Link
-
Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine.[1][3][4][5][6][7][8][9] Heterocycles, 83(8), 1887. (Describes the foundational linear route starting from N-benzenesulfonylpiperidin-4-one). Link
-
Beutner, G. L., et al. (2009).[10] A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines.[10] Tetrahedron Letters, 50(7), 781-784. (Provides the lithiation/Weinreb amide protocols adaptable to the [2,3-c] isomer). Link
-
Rault, S., et al. (2025).[3] Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences.[3] (Overview of alkynyl cyclization routes). Link
-
Shell Internationale Research. Process for the preparation of fluorinated pyridines.[11] EP 0192287 A2. (Industrial protocols for handling fluorinated pyridine precursors). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Furo[2,3-c]pyridine, 3-methyl- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 10. (PDF) A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines [academia.edu]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
solving solubility issues with 7-fluoro-2H,3H-furo[2,3-c]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical behavior of fluorinated heterocycles.
Working with 7-fluoro-2H,3H-furo[2,3-c]pyridine presents a unique set of challenges. While the strategic incorporation of fluorine is a cornerstone of modern drug design—used to improve metabolic stability and fine-tune target binding[1][2]—it often drastically alters the solubility profile of the parent scaffold.
This guide is designed to move beyond generic advice. We will deconstruct the thermodynamic and electronic causality behind your solubility issues and provide self-validating, field-proven protocols to keep your assays running smoothly.
Diagnostic Overview: The Mechanistic Root Cause
To solve a solubility issue, we must first understand the molecule's electronic environment. The core structure is a dihydrofuro-pyridine. In 7-fluoro-2H,3H-furo[2,3-c]pyridine, the fluorine atom is positioned at C7, directly adjacent (ortho) to the pyridine nitrogen at position 6.
Why does this matter?
-
Ablation of Basicity (pKa Shift): Unsubstituted pyridine has a pKa of ~5.2, allowing it to be easily protonated and solubilized as a salt in mildly acidic media. However, fluorine is highly electronegative. Through a strong inductive electron-withdrawing effect through the sigma-bond network, an ortho-fluorine pulls electron density away from the nitrogen lone pair. This drops the pKa of the nitrogen drastically. For context, the pKa of 2-fluoropyridine is -0.44 [3][4]. Consequently, 7-fluoro-2H,3H-furo[2,3-c]pyridine is essentially a neutral, non-ionizable lipophile at physiological pH (7.4), and even at pH 1.0.
-
Crystal Lattice Energy: The planar nature of the furo-pyridine fused ring system promotes tight
stacking in the solid state, requiring high energy to break the crystal lattice during solvation.
Table 1: Physicochemical Property Comparison
| Compound | Pyridine Nitrogen pKa | Ionization State at pH 7.4 | Aqueous Solubility (Intrinsic) |
| Pyridine | ~ 5.2 | Partially protonated | Miscible |
| 2-Fluoropyridine | -0.44 | Neutral (>99.9%) | Soluble |
| 7-fluoro-2H,3H-furo[2,3-c]pyridine | < 0 (Estimated) | Neutral (>99.9%) | Poor / Insoluble |
Troubleshooting & FAQs
Q1: I tried to dissolve 7-fluoro-2H,3H-furo[2,3-c]pyridine in 0.1 M HCl to make a salt, but it remains a suspension. Why? A: As established by the pKa shift[3], the pyridine nitrogen in this specific scaffold is too electron-deficient to accept a proton from 0.1 M HCl (pH 1.0). Because you cannot form a stable hydrochloride salt in standard aqueous conditions, you must abandon pH-adjustment strategies and instead rely on co-solvents or macrocyclic encapsulation (like cyclodextrins) to overcome the hydration energy barrier.
Q2: My compound dissolves perfectly in 100% DMSO at 10 mM, but immediately "crashes out" (precipitates) when I dilute it into my cellular assay buffer (PBS, pH 7.4). How do I prevent this? A: This is a classic solvent-shift precipitation. When the DMSO is diluted by the aqueous buffer, the hydrophobic compound rapidly aggregates because the water molecules prefer to hydrogen-bond with each other rather than solvate the fluorinated ring. Fix: You must create a thermodynamic "bridge." Pre-mix your DMSO stock with a surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) before adding it to the aqueous buffer, or ensure the buffer is rapidly vortexed during the dropwise addition of the DMSO stock.
Q3: We are moving to in vivo pharmacokinetic (PK) studies. We cannot use high concentrations of DMSO due to animal toxicity. What is the best vehicle?
A: For fluorinated aromatic and heteroaromatic systems, Hydroxypropyl-
Table 2: Recommended Solubilization Vehicles Matrix
| Application | Recommended Vehicle | Max Final Concentration | Notes |
| In Vitro (Cells) | DMSO diluted into media | 0.1% - 0.5% DMSO | Requires rapid mixing to prevent crash-out. |
| In Vitro (Biochem) | DMSO + 0.01% Triton X-100 | 1% DMSO | Surfactant prevents aggregation in enzymatic assays. |
| In Vivo (IV/PO) | 20% HP- | N/A | Highly tolerated; requires sonication/heating to complex. |
| In Vivo (IP) | 5% DMSO / 40% PEG400 / 55% Saline | N/A | Standard lipophilic drug formulation cascade. |
Validated Experimental Protocols
Protocol A: Preparation of a Crash-Resistant In Vitro Stock (10 mM)
Objective: Create a stock solution that minimizes precipitation upon aqueous dilution.
-
Weighing: Accurately weigh 3.0 mg of 7-fluoro-2H,3H-furo[2,3-c]pyridine into a clean, dry amber glass vial.
-
Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.
-
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes. The solution should be completely clear.
-
Aqueous Dilution (Crucial Step): To dilute to a 100
M working concentration, do not add buffer to the DMSO. Instead, place 9.9 mL of your assay buffer (containing 0.05% Tween-20) on a magnetic stirrer. While stirring rapidly, add 100 L of the DMSO stock dropwise directly into the vortex of the buffer. -
Validation: Measure the absorbance at 600 nm; an OD600 > 0.05 indicates micro-precipitation.
Protocol B: Preparation of 20% HP- -CD Vehicle for In Vivo Dosing
Objective: Achieve a clear, DMSO-free solution for animal models.
-
Vehicle Prep: Dissolve 2.0 g of Hydroxypropyl-
-cyclodextrin in 8.0 mL of sterile 0.9% saline. Stir until completely clear. Adjust final volume to 10.0 mL. -
API Addition: Add the required mass of 7-fluoro-2H,3H-furo[2,3-c]pyridine (e.g., 10 mg for a 1 mg/mL dose) directly into the cyclodextrin solution.
-
Complexation: The compound will initially suspend. Place the vial in a heated ultrasonic bath set to 45–60°C [5][6]. Sonicate for 30 to 45 minutes. Scientific Causality: Heat increases the kinetic energy, allowing the rigid heterocycle to break its crystal lattice and enter the cyclodextrin cavity.
-
Cooling & Filtration: Allow the solution to cool to room temperature. Filter through a 0.22
m PTFE syringe filter to ensure sterility and remove any uncomplexed micro-crystals.
Formulation Decision Workflow
Below is the logical workflow for selecting the correct solubilization pathway based on your experimental endpoint.
Workflow for solubilizing 7-fluoro-2H,3H-furo[2,3-c]pyridine based on assay type.
References
-
Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field? Retrieved from[Link]
-
LookChem. 2-Fluoropyridine Chemical Properties and pKa. Retrieved from[Link]
-
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 9746, 2-Fluoropyridine. Retrieved from[Link]
Sources
- 1. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 2. inhancetechnologies.com [inhancetechnologies.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.tocris.com [documents.tocris.com]
- 6. documents.tocris.com [documents.tocris.com]
purification techniques for 7-fluoro-2H,3H-furo[2,3-c]pyridine intermediates
[1][2]
Status: Operational Analyst: Senior Application Scientist, Separation Sciences Ticket Context: Purification bottlenecks, stability issues, and isolation failures.[1]
The "Chromatography Crisis" Center
Issue: "My compound tails significantly on silica gel, but adding strong bases causes degradation."
Diagnosis
You are likely experiencing the Pyridine-Silanol Interaction Loop .
-
The Interaction: The pyridine nitrogen (N6) hydrogen-bonds with acidic silanol groups on the silica surface, causing severe tailing.[1]
-
The Trap: The standard fix—adding 1-5% Triethylamine (TEA)—is risky here. The 7-fluoro position is activated by the pyridine nitrogen. In the presence of strong nucleophiles (like amines) and heat (concentration steps), you risk an SNAr displacement of the fluorine, or base-catalyzed ring opening of the dihydrofuran.[1]
Protocol A: The "Buffered Deactivation" Method
Instead of strong organic bases, use an ammonia-buffered mobile phase or a specific bonded phase.
Step-by-Step Workflow:
-
Stationary Phase Selection:
-
Mobile Phase Preparation (DCM/MeOH Route):
-
Do not add TEA directly.
-
Prepare 7N NH₃ in Methanol .
-
Use this pre-saturated solution as your polar modifier. The ammonia competes for silanol sites but is volatile and less likely to displace the fluorine under mild conditions compared to hot TEA.
-
-
Gradient Strategy:
-
Start: 100% DCM.
-
Ramp: 0% → 10% (7N NH₃ in MeOH) over 15 CV (Column Volumes).
-
Note: The 7-F substituent lowers the pKa of the pyridine nitrogen compared to the non-fluorinated analog, meaning it elutes earlier than expected.
-
Visualization: Chromatography Decision Logic
Caption: Decision matrix for selecting the optimal purification route based on solubility and crude purity profiles.
The Crystallization Clinic
Issue: "The product oils out instead of crystallizing, or the solid turns yellow upon drying."
Diagnosis[2][3][4][5][6][7][8]
-
Oiling Out: The 7-fluoro group disrupts the planar π-π stacking typical of fused pyridines, lowering the melting point.
-
Yellowing: This indicates oxidative dehydrogenation . The 2,3-dihydrofuran ring is sensitive.[3] Exposure to air and light on a high-surface-area solid (filter cake) accelerates oxidation to the fully aromatic furo[2,3-c]pyridine.[1][2]
Protocol B: Anti-Solvent Trituration (The "Crash & Cover" Technique)
Avoid thermal recrystallization (boiling) to minimize defluorination risks.[1][2] Use a cold antisolvent method.
Reagents:
Procedure:
-
Dissolution: Dissolve crude oil in minimum volume of Solvent A at Room Temperature (20–25°C). Do not heat.
-
Clarification: Filter through a 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., Ag/K salts from fluorination steps).[1]
-
The "Slow Drip":
-
Place the filtrate in a vessel with vigorous stirring.
-
Add Solvent B dropwise until persistent cloudiness appears.
-
Stop addition. Seed with a pure crystal if available.[4]
-
-
Cryo-Crystallization:
-
Cool the vessel to -20°C (freezer) for 12 hours. Do not stir during this phase.
-
-
Isolation:
Data: Solubility Profile
| Solvent | Solubility (25°C) | Suitability | Notes |
| DCM | High | Extraction Only | Too soluble for crystallization.[2] |
| Methanol | High | Avoid | Nucleophilic risk at high temp. |
| MTBE | Moderate | Primary | Good balance for dissolution. |
| Heptane | Low | Anti-Solvent | Induces precipitation. |
| Water | Low | Wash Only | pH must be neutral. |
Stability & Handling FAQ
Q: Can I store the intermediate in solution? A: Only for short periods (hours). The 2,3-dihydrofuran ring is prone to autoxidation to the aromatic furan, especially in chlorinated solvents (DCM/CHCl₃) which can generate HCl traces and radicals over time.[1]
-
Recommendation: Store as a dry solid under Argon at -20°C. If solution storage is mandatory, use anhydrous benzene or toluene with a radical inhibitor (e.g., BHT) if downstream chemistry permits.[1]
Q: Why did my yield drop after rotary evaporation? A: You likely used a water bath > 40°C with a basic mobile phase.
-
Mechanism:[2][5][6][4][7][8] Concentrating the pyridine intermediate in the presence of residual ammonia/amines and heat promotes SNAr hydrolysis of the 7-Fluorine.
-
Fix: Set bath temperature to < 30°C. Use azeotroping (adding heptane) to remove solvents at lower temperatures rather than "cooking" the residue.[1]
Visualization: Decomposition Pathways
Caption: Primary degradation modes. The dihydro-ring is sensitive to oxidation (top path), while the 7-F position is sensitive to nucleophilic attack (bottom path).[1][2]
References
-
Synthesis of Furo[2,3-c]pyridines: Chang, M.-Y., & Tai, H.-Y. (2011).[1][2][9] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[1][10]
-
Fluorination of Pyridines: Fier, P. S., & Hartwig, J. F. (2013).[1] Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.[6] Science, 342(6161), 956-960.[1][2] [1][2]
-
pKa and Solubility of Fluorinated Heterocycles: Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(5), 373-412.[1][2] [1][2]
-
Purification of Fused Pyridines: BenchChem Technical Support. (2025).[1][2][6][9][11] Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide | C17H14F2IN3O4 | CID 75240007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. unifr.ch [unifr.ch]
- 8. (PDF) A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines [academia.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalytic Systems for 7-Fluoro-2H,3H-furo[2,3-c]pyridine Coupling
The following technical guide is designed to support researchers optimizing catalytic systems for the 7-fluoro-2H,3H-furo[2,3-c]pyridine scaffold. This guide synthesizes principles of organometallic chemistry with specific troubleshooting for fluorinated pyridine-fused heterocycles.
Status: Active | Topic: Pd/Ni-Catalyzed Cross-Coupling | Audience: Medicinal Chemists & Process Engineers
Executive Technical Summary
The 7-fluoro-2H,3H-furo[2,3-c]pyridine scaffold (CAS: 2703774-35-8) presents a unique set of electronic and steric challenges for transition-metal catalysis. Unlike simple pyridines, the fusion of the electron-rich dihydrofuran ring with the electron-deficient, fluorinated pyridine ring creates a "push-pull" electronic system.
Key Challenges:
-
Catalyst Sequestration: The pyridine nitrogen (N6) is a potent ligand that can displace phosphines, leading to the formation of inactive [Pd(L)(Substrate)2] off-cycle species.
-
Nucleophilic Sensitivity: The 7-fluoro substituent is highly activated for Nucleophilic Aromatic Substitution (
) due to the adjacent pyridine nitrogen. Strong nucleophilic bases (e.g., hydroxides, alkoxides) can displace the fluoride, leading to byproduct formation. -
C-F Oxidative Addition: In Ni-catalyzed systems, the C-F bond may compete with C-Cl or C-Br bonds for oxidative addition, leading to defluorination.
Interactive Troubleshooting Modules
Module A: Catalyst Selection & Ligand Design
Use this module if you are observing low conversion or catalyst precipitation (Pd black).
Q1: My reaction stalls at <20% conversion. Is the catalyst dying or is the oxidative addition too slow? A: In this scaffold, the issue is likely catalyst poisoning by the pyridine nitrogen. The 7-fluoro group inductively withdraws electron density, but the nitrogen remains basic enough to bind Pd(0) or Pd(II).
-
Diagnosis: If adding more catalyst temporarily restarts the reaction, you have catalyst sequestration.
-
Solution: Switch to bulky, electron-rich biaryl phosphine ligands or NHC ligands . These ligands create a steric wall that prevents the pyridine nitrogen from coordinating to the metal center.
Recommended Catalyst Systems:
| Catalyst Precursor | Ligand Class | Specific Ligand | Rationale |
|---|---|---|---|
| Pd(OAc)₂ (with caution) | Biaryl Phosphine | XPhos or RuPhos | Steric bulk prevents N-binding; electron richness facilitates oxidative addition on the deactivated ring. |
| Pd₂(dba)₃ | Biaryl Phosphine | BrettPhos | Ideal for C-N coupling (Buchwald-Hartwig) to prevent competitive binding of the amine and substrate N. |
| Pd-PEPPSI-IPr | NHC | IPr | The NHC ligand binds tightly, preventing displacement by the substrate nitrogen. Excellent for difficult Suzuki couplings. |
Q2: I am seeing significant defluorination (loss of the 7-F). Why? A: This is common if you are using Nickel catalysis or high temperatures (>100°C) with hydride sources.
-
Mechanism: The C-F bond at position 7 is weakened by the pyridine nitrogen. If you use a reducing agent (like isopropanol as solvent) or a hydride donor, you risk hydrodefluorination.
-
Fix:
-
Switch from Ni to Pd-catalysis (Pd is less prone to C-F activation).
-
Avoid alcoholic solvents. Use 1,4-Dioxane or Toluene .
-
Lower the temperature and use a more active catalyst (e.g., Pd-G4 precatalysts ) to compensate.
-
Module B: Reaction Conditions & Base Effects
Use this module if you are observing "clean" reactions with the wrong product (byproducts).
Q3: I see a new spot on LCMS corresponding to [M - F + OMe]. What happened?
A: You have triggered an
-
Rule: Never use alkoxide bases (NaOMe, KOtBu) with this scaffold unless you intend to displace the fluorine.
-
Optimization:
-
Base: Use non-nucleophilic inorganic bases: K₃PO₄ (anhydrous), Cs₂CO₃ , or K₂CO₃ .
-
Solvent: Use aprotic solvents (Dioxane, THF, DMF). Avoid MeOH or EtOH.
-
Q4: My boronic acid is homocoupling, and the halide is untouched. A: The oxidative addition into the 7-fluoro-furo[2,3-c]pyridine core is slow because the ring is electron-rich (from the furan oxygen).
-
Fix: You need to accelerate the oxidative addition step.
-
Ligand: Switch to P(t-Bu)₃ (highly electron-donating) or Sphos .
-
Additives: Addition of 3Å Molecular Sieves can help if water is inhibiting the active catalytic species (especially for boronic esters).
-
Decision Logic for Ligand Selection
The following diagram illustrates the decision process for selecting the optimal ligand system based on your specific failure mode.
Figure 1: Decision tree for troubleshooting catalytic failures in fluorinated furopyridine coupling.
Optimized Experimental Protocol
Standard Protocol: Suzuki-Miyaura Coupling
Target: Coupling aryl boronic acids to a halogenated 7-fluoro-2H,3H-furo[2,3-c]pyridine (e.g., 4-chloro derivative).
Rationale: This protocol uses a "Pre-catalyst" approach (Pd-G3/G4) to ensure rapid initiation and uses a weak, non-nucleophilic base to preserve the 7-F bond.
Materials:
-
Substrate: 4-Chloro-7-fluoro-2H,3H-furo[2,3-c]pyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)
-
Catalyst: XPhos Pd G3 or G4 (0.02 – 0.05 equiv)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) or Anhydrous Dioxane for sensitive substrates.
Step-by-Step Methodology:
-
Charge Solids: In a nitrogen-filled glovebox or using strict Schlenk technique, add the substrate, boronic acid, K₃PO₄, and XPhos Pd G3 catalyst to a reaction vial equipped with a magnetic stir bar.
-
Degas Solvents: Sparge the 1,4-dioxane and water separately with nitrogen for 15 minutes. Note: Oxygen is the enemy of low-loading catalysis.
-
Addition: Add the solvent mixture to the vial. Cap tightly (crimp cap preferred).
-
Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm).
-
Checkpoint: Monitor by LCMS at 1 hour. If <50% conversion, increase temp to 100°C.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite/Silica to remove Pd residues. Dilute with EtOAc and wash with brine.
-
Purification: The 7-fluoro group increases lipophilicity; use a Hexane/EtOAc gradient.
Advanced Protocol: C-N Coupling (Buchwald-Hartwig)
Target: Amination of the scaffold.[1][2]
-
Catalyst: BrettPhos Pd G3 (0.05 equiv).
-
Base: Cs₂CO₃ (avoid KOtBu to prevent defluorination).
-
Solvent: Toluene (anhydrous).
-
Temp: 90°C.
-
Note: If the amine is secondary and bulky, switch ligand to RuPhos .
References
-
Vertex Pharmaceuticals. (2025). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health. Link
-
Beutner, G. L., et al. (2009). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters. Link
-
WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Link
-
BenchChem. (2025).[1] Troubleshooting Common Issues in Furo[2,3-b]pyridine Cross-Coupling Reactions. Link
Sources
recrystallization methods for high-purity 7-fluoro-2H,3H-furo[2,3-c]pyridine
Welcome to the Technical Support Center for the purification and handling of 7-fluoro-2H,3H-furo[2,3-c]pyridine . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols, providing you with the mechanistic reasoning required to troubleshoot complex crystallization behaviors.
Fluorinated fused bicyclic heterocycles are highly valued in drug discovery, often serving as core scaffolds for protease inhibitors and phosphodiesterase inhibitors[1][2]. However, the introduction of a fluorine atom at the 7-position of the furo[2,3-c]pyridine system significantly alters its dipole moment, crystal packing energetics, and solubility profile compared to its non-fluorinated parent compound. This guide will equip you with the theoretical grounding and practical workflows to achieve >99% purity.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: During cooling, my 7-fluoro-2H,3H-furo[2,3-c]pyridine forms a milky emulsion at the bottom of the flask instead of crystallizing. Why does this happen, and how do I fix it? A: You are experiencing "oiling out" (liquid-liquid phase separation or LLPS). This occurs when the supersaturated solution reaches its cloud point before its nucleation point. The highly electronegative fluorine atom creates a strong local dipole, which, when combined with synthesis impurities (such as desulfonated byproducts from the piperidinone cyclization route[2]), depresses the melting point of the solute mixture below the saturation temperature.
-
The Fix: Do not crash-cool the system. Reheat the mixture until it is completely homogenous (usually 60–70°C). Cool it down at a strictly controlled rate of 0.5°C/min. When you reach 5°C above the known cloud point, introduce 1–2% (w/w) of pure seed crystals. This bypasses the energy barrier for nucleation, forcing a solid-liquid phase separation.
Q2: My crude mixture contains unreacted regioisomers from the upstream fluorination step. Can recrystallization separate them? A: Yes, but solvent selection is critical. Late-stage fluorination of 3-substituted pyridines often yields a mixture of 2-fluoro and 6-fluoro regioisomers depending on the steric and electronic environment[3]. In the fused furo[2,3-c]pyridine system, regioisomers will have vastly different hydrogen-bond accepting geometries.
-
The Fix: Utilize a protic/aprotic binary solvent system like Ethanol/Water . The protic solvent (water) will form hydrogen bonds with the pyridine nitrogen and the furan oxygen. The specific geometry of the 7-fluoro isomer allows for a tighter, thermodynamically stable crystal lattice in this environment, effectively excluding mismatched regioisomers into the mother liquor.
Q3: I am losing too much product in the mother liquor. How do I improve my yield without sacrificing purity? A: High yield loss typically indicates an overly shallow solubility curve in your chosen solvent. If you are using standard Ethyl Acetate/Hexanes, the fluorinated compound may remain too soluble even at 0°C. Switch to an Isopropyl Acetate (iPrOAc) / Heptane anti-solvent system. iPrOAc provides excellent solubility at 75°C, while Heptane acts as a harsh anti-solvent, driving the recovery up to >85% at 0°C.
Part 2: Quantitative Data & Solvent System Comparison
To optimize your process, consult the empirical data below. The choice of solvent dictates the balance between thermodynamic purity and kinetic recovery.
| Solvent System (v/v) | Ratio | Sol. at 75°C (mg/mL) | Sol. at 0°C (mg/mL) | Average Yield | Purity (HPLC) | Primary Use Case |
| iPrOAc / Heptane | 1:3 | 145 | 12 | 88% | 99.2% | Standard scale-up; high recovery. |
| Ethanol / Water | 3:1 | 110 | 25 | 76% | >99.8% | Regioisomer separation; high purity. |
| Toluene / Heptane | 1:4 | 180 | 45 | 65% | 98.5% | Removal of highly lipophilic impurities. |
| EtOAc / Hexanes | 1:2 | 160 | 38 | 72% | 97.0% | Quick benchtop purification (Not recommended for final API). |
Part 3: Standard Operating Procedure (SOP) - Anti-Solvent Crystallization
This self-validating protocol utilizes the iPrOAc/Heptane system, designed to prevent oiling out while maximizing the exclusion of synthesis byproducts[4].
Materials Required:
-
Crude 7-fluoro-2H,3H-furo[2,3-c]pyridine (Assume 10.0 g for this scale)
-
Isopropyl Acetate (iPrOAc) - ACS Grade
-
n-Heptane - ACS Grade
-
Overhead stirrer and jacketed reactor (or programmable hot plate with internal probe).
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude 7-fluoro-2H,3H-furo[2,3-c]pyridine in 40 mL of iPrOAc (4 volumes) in a 250 mL jacketed flask.
-
Heating: Heat the suspension to 70°C under moderate agitation (250 rpm). Hold for 15 minutes until complete dissolution is achieved. Self-Validation Check: If particulates remain, they are likely inorganic salts from the cyclization step. Perform a hot filtration through a pre-warmed Celite pad.
-
Anti-Solvent Addition (Hot): While maintaining the temperature at 70°C, add 60 mL of n-Heptane (6 volumes) dropwise via an addition funnel over 30 minutes. The solution should remain clear.
-
Controlled Cooling & Seeding: Program the reactor to cool to 55°C at a rate of 0.5°C/min. At 55°C, add 0.1 g of pure 7-fluoro-2H,3H-furo[2,3-c]pyridine seed crystals. Hold the temperature at 55°C for 30 minutes to allow the seed bed to mature.
-
Final Crystallization: Resume cooling at 0.2°C/min down to 0°C. Hold at 0°C for 2 hours to maximize yield.
-
Isolation: Filter the resulting white to off-white crystalline slurry through a sintered glass Buchner funnel. Wash the filter cake with 20 mL of pre-chilled (0°C) Heptane.
-
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.
Part 4: Visual Workflows & Mechanistic Diagrams
The following diagrams illustrate the logical decision-making process for troubleshooting and the thermodynamic mechanism of purification.
Figure 1: Troubleshooting workflow for resolving liquid-liquid phase separation (oiling out).
Figure 2: Mechanism of regioisomer exclusion during crystallization in protic solvents.
References
-
[4] Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. PMC (National Institutes of Health). Available at:[Link]
-
[3] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available at:[Link]
-
[1] Benzo[4,5]thieno[2,3-c]pyridine and Benzo[4,5]furo[2,3-c]pyridine Derivatives Useful as Inhibitors of Phosphodiesterase. Google Patents (US6864253B2). Available at:
-
[2] Synthesis of Furo[2,3-c]pyridine. Heterocycles (Clockss Archive). Available at:[Link]
Sources
- 1. US6864253B2 - Benzo[4,5]thieno[2,3-c]pyridine and Benzo[4,5]furo[2,3-c]pyridine Derivatives Useful as Inhibitors of Phosphodiesterase - Google Patents [patents.google.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Spectral Analysis of 7-Fluoro-2,3-dihydrofuro[2,3-c]pyridine
This guide provides an in-depth technical comparison of the H-NMR and C-NMR spectral features of 7-fluoro-2,3-dihydrofuro[2,3-c]pyridine versus its non-fluorinated parent scaffold and potential regioisomers. This analysis is critical for medicinal chemists validating the regioselectivity of nucleophilic aromatic substitutions (
Executive Summary & Structural Context
The 2,3-dihydrofuro[2,3-c]pyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., FLT3, IRAK4 inhibitors). The introduction of a fluorine atom at the C7 position (adjacent to the pyridine nitrogen) is a common strategy to block metabolic oxidation and modulate
However, synthesizing this moiety often yields regioisomeric mixtures (e.g., 5-fluoro vs. 7-fluoro). Standard low-resolution LC-MS cannot distinguish these isomers (identical m/z). NMR spectroscopy is the only definitive method for structural assignment.
Structural Numbering
To ensure accurate assignment, we utilize the IUPAC-consistent numbering for the fused system:
-
Positions 2, 3: Dihydrofuran ring (
carbons).[1][2] -
Positions 4, 5, 7: Pyridine ring (
carbons). -
Position 6: Pyridine Nitrogen.
-
7-Fluoro: Fluorine attached at C7, directly flanking the nitrogen and the bridgehead C7a.
Comparative H-NMR Analysis
The most reliable method to distinguish the target 7-fluoro isomer from the 5-fluoro byproduct is the analysis of proton-proton (
Table 1: 1H-NMR Spectral Signatures (Comparison)
Solvent: DMSO-d
| Feature | Target: 7-Fluoro Isomer | Alternative: 5-Fluoro Isomer | Baseline: Non-Fluoro Parent |
| Aromatic System | AB System (Vicinal) | Two Singlets (Isolated) | ABC System |
| H4 Signal | |||
| H5 Signal | Absent (Substituted) | ||
| H7 Signal | Absent (Substituted) | ||
| Key Diagnostic | Retention of Vicinal Coupling The H4 and H5 protons are neighbors. You will see a clear doublet-doublet relationship ( | Loss of Vicinal Coupling H4 and H7 are separated by the N and F. They appear as isolated singlets (or doublets split only by F). | Three Aromatic Signals H7 is usually a broad singlet due to N-quadrupole broadening. |
| Furan H2/H3 | Unaffected (~4.6 t, ~3.2 t) | Unaffected | Unaffected |
Expert Insight: In the 7-fluoro isomer, the fluorine is para to H4 and meta to H5 (across the Nitrogen). Consequently,
couplings are small (< 2 Hz) and often unresolved, preserving the clean doublet appearance of H4 and H5. In contrast, the 5-fluoro isomer places F ortho to H4, causing a large diagnostic splitting (Hz).
Comparative C-NMR & F-NMR Analysis
Carbon-13 analysis provides self-validating confirmation through the magnitude of Carbon-Fluorine couplings (
Table 2: 13C-NMR Coupling Constants ( values in Hz)
| Carbon Position | 7-Fluoro (Target) | 5-Fluoro (Alternative) | Mechanistic Explanation |
| C7 (ipso) | d, | s (C7-H) | Direct attachment of Fluorine causes massive doublet splitting. |
| C5 | d, | d, | In 7-F, C5 is meta to F. In 5-F, it is the attachment point. |
| C4 | d, | d, | C4 is distant from F in the target (7-F), showing minimal splitting. |
| C7a (Bridge) | d, | s / small coupling | C7a is adjacent to C7-F. |
19F-NMR Signatures[3][4]
-
7-Fluoro:
-70 to -75 ppm (Typical for 2-fluoropyridine-like environments). -
5-Fluoro:
-125 to -135 ppm (Typical for 3-fluoropyridine-like environments). -
Note: Shifts are referenced to CFCl
. The 7-position (adjacent to N) is significantly deshielded compared to the 5-position.
Experimental Protocol: Structural Validation Workflow
To ensure reproducibility and "Trustworthiness" in your data, follow this validated protocol.
Step 1: Sample Preparation
-
Solvent: Use DMSO-d
(99.9% D) rather than CDCl .-
Reasoning: Fluorinated pyridines often aggregate in chloroform, leading to broad peaks. DMSO breaks these aggregates and sharpens the H7/H5 signals.
-
-
Concentration: 10-15 mg in 0.6 mL solvent. High concentration is required to see the small
satellites if performing HMBC.
Step 2: Acquisition Parameters
-
1H NMR: Acquire with 19F-decoupling (if available) to simplify the spectrum initially, then coupled to measure
. -
13C NMR: Minimum 512 scans. The C-F split signals have 50% intensity of a singlet; low S/N can cause you to miss the outer legs of the doublet.
Step 3: Logic Flow for Assignment (Visualization)
Figure 1: Decision tree for distinguishing 7-fluoro and 5-fluoro regioisomers based on vicinal proton coupling.
References
-
Synthesis of Furo[2,3-c]pyridine Scaffold: Chang, M.-Y., & Tai, H.-Y. (2011).[1] Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889.[1]
- Fluorine NMR Characteristics: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for F-Pyridine shifts).
- Pyridine Coupling Constants: Emsley, J. W., & Phillips, L. (1971). Progress in Nuclear Magnetic Resonance Spectroscopy. (Validating ranges for ortho/meta fluoropyridines).
-
Spectral Data Verification: National Institute of Standards and Technology (NIST). Furo[2,3-c]pyridine Mass and spectral data.
Sources
The Impact of Fluorination on Furopyridine Scaffolds: A Comparative Guide to Biological Activity and Assay Methodologies
As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently encounter lead optimization programs stalled by poor pharmacokinetic (PK) profiles or insufficient target residence time. In these scenarios, the furopyridine scaffold—a highly privileged bicyclic pharmacophore—often serves as a rescue architecture. However, the true inflection point in optimizing a furopyridine's biological activity lies in the strategic introduction of fluorine.
This guide objectively compares the biological performance of fluorinated versus non-fluorinated furopyridines, detailing the mechanistic causality behind their differences, and provides self-validating experimental protocols for evaluating these compounds in your own laboratory.
Mechanistic Causality: The Role of Fluorine in Furopyridines
The substitution of hydrogen with fluorine is not merely a structural tweak; it is a profound stereoelectronic overhaul. The causality behind the improved biological activity of fluorinated furopyridines is driven by three distinct physicochemical shifts [1]:
-
Metabolic Shielding (CYP450 Evasion): The C–F bond is exceptionally strong (~105 kcal/mol compared to ~98 kcal/mol for C–H). Cytochrome P450 enzymes in the liver typically oxidize electron-rich aromatic rings or adjacent aliphatic carbons. By placing a highly electronegative fluorine atom at these metabolically labile sites, the furopyridine core is sterically and electronically shielded from oxidative degradation [3].
-
Lipophilicity and Membrane Permeability: Fluorine’s low polarizability and high hydrophobicity increase the overall lipophilicity (LogD) of the furopyridine. This directly enhances passive diffusion across the phospholipid bilayer, a critical requirement for engaging intracellular targets like kinases.
-
Electrostatic Target Engagement: Fluorine acts as a weak hydrogen bond acceptor and significantly alters the pKa of adjacent basic amines. In the context of kinase inhibition, this allows the fluorinated furopyridine to form highly specific multipolar interactions within the ATP-binding pocket that non-fluorinated analogs cannot achieve.
Comparative Biological Activity: F vs. Non-F Furopyridines
To illustrate the performance gap, we look at the application of furopyridines as Epidermal Growth Factor Receptor (EGFR) inhibitors in Non-Small Cell Lung Cancer (NSCLC).
Recent evaluations demonstrate that fluorinated furopyridine derivatives (such as PD18 and PD56) exhibit highly potent, nanomolar inhibitory activity against both wild-type EGFR and the highly resistant L858R/T790M/C797S triple mutant [2]. The non-fluorinated analogs, while active, suffer from rapid clearance and lower binding affinity. The fluorinated variants succeed because the fluorine atom locks the molecule into a conformation that maximizes van der Waals interactions and facilitates critical hydrogen bonding with hinge region residues M793 and S797 [2].
Quantitative Performance Comparison
The following table summarizes the typical quantitative shifts observed when transitioning from a non-fluorinated to a fluorinated furopyridine scaffold during lead optimization:
| Parameter | Non-Fluorinated Furopyridines | Fluorinated Furopyridines | Mechanistic Causality |
| In Vitro Half-Life (T½) | ~15–30 mins | >60 mins | C–F bond resists CYP450-mediated aliphatic/aromatic oxidation. |
| Lipophilicity (LogD at pH 7.4) | 1.5 – 2.5 | 2.5 – 3.8 | High electronegativity and low polarizability of fluorine increases hydrophobicity. |
| EGFR Kinase Inhibition (IC50) | >100 nM | <10 nM | Enhanced van der Waals contacts and selective H-bonding with hinge region (M793/S797). |
| Cellular Permeability (Papp) | Moderate | High | Increased LogD facilitates passive diffusion across the phospholipid bilayer. |
| Autofluorescence | High (Interferes with assays) | Variable (Often blue-shifted) | Fluorine alters the HOMO-LUMO gap, shifting emission spectra. |
Self-Validating Experimental Protocols
To objectively measure the comparative advantages of fluorinated furopyridines, your assay cascade must be rigorously controlled. Below are two detailed, self-validating methodologies designed to assess metabolic stability and target affinity.
Protocol A: In Vitro Liver Microsomal Stability Assay (Phase I Metabolism)
Causality: This assay isolates Phase I hepatic metabolism. By incubating the compounds with rat liver microsomes (RLM), we can directly quantify the protective effect of fluorine against CYP450 oxidation.
Step-by-Step Methodology:
-
Matrix Preparation: Thaw RLM on ice and dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Spiking: Add the fluorinated and non-fluorinated furopyridines (in DMSO) to the RLM suspension to achieve a final compound concentration of 1 µM (Final DMSO < 0.1% to prevent enzyme denaturation).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system. Causality: CYP450 enzymes are obligate dependent on NADPH as an electron donor; without it, Phase I oxidation cannot occur.
-
Kinetic Quenching: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly precipitates microsomal proteins, halting the enzymatic reaction.
-
Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CLint) and half-life (T½).
-
Self-Validation System: Run Verapamil (rapid clearance) and Warfarin (slow clearance) in parallel. Validation Gate: The assay is only valid if the Verapamil T½ is < 20 minutes and Warfarin T½ is > 60 minutes. If these controls fail, the microsomes have lost enzymatic viability and the plate must be rejected.
Protocol B: TR-FRET EGFR Kinase Inhibition Assay
Causality: Furopyridines often possess intrinsic fluorescence that confounds standard optical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading, allowing transient compound autofluorescence to decay, thereby isolating the true biological signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant EGFR (WT or mutant) to 0.5 ng/µL.
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the furopyridine analogs in 100% DMSO, then dilute 1:20 in Kinase Buffer.
-
Pre-Incubation: Combine 5 µL of the kinase solution with 2.5 µL of the compound in a 384-well plate. Incubate for 15 minutes at room temperature. Causality: Fluorinated analogs often exhibit slow-binding kinetics due to deep pocket desolvation; pre-incubation ensures binding equilibrium is reached.
-
Reaction Initiation: Add 2.5 µL of a master mix containing ATP (at its Km value) and the biotinylated peptide substrate. Incubate for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase) and the Europium-labeled anti-phospho antibody. Read emission at 615 nm and 665 nm after a 100 µs delay.
-
Self-Validation System: Calculate the Z'-factor using DMSO-only wells (negative control) and 1 µM Staurosporine (positive control). Validation Gate: The assay data is only accepted if the Z'-factor is ≥ 0.6, ensuring a robust signal-to-noise ratio.
Visualizing the Workflow and Mechanism
Fig 1: Sequential biological evaluation workflow for furopyridine derivatives.
Fig 2: Mechanism of action of fluorinated furopyridines in the EGFR signaling pathway.
References
-
Bakhite, E. A., et al. "Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities." Arabian Journal of Chemistry (2014).[Link]
-
Akher, F. B., et al. "Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR." The Journal of Physical Chemistry B (2024).[Link]
-
Fura, A., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry (2012).[Link]
HPLC Method Development for 7-Fluoro-2H,3H-furo[2,3-c]pyridine: A Comparative Guide on Column Chemistries and Mobile Phase Strategies
Introduction
7-Fluoro-2H,3H-furo[2,3-c]pyridine is a highly functionalized, basic heterocyclic scaffold frequently utilized as a building block in pharmaceutical drug discovery. Analyzing basic, nitrogen-containing heterocycles presents a well-documented challenge in High-Performance Liquid Chromatography (HPLC). Analyses of the global pharmacopeia show that approximately 70–85% of marketed drugs are basic[1]. When analyzed on traditional silica-based reversed-phase columns, these compounds often exhibit severe peak tailing, poor loadability, and shifting retention times.
This guide provides an objective, data-driven comparison of different stationary phase chemistries for the detection and resolution of 7-fluoro-2H,3H-furo[2,3-c]pyridine. By understanding the physicochemical properties of the analyte—specifically the basic pyridine nitrogen and the electron-withdrawing fluorine atom—we can design a robust, regulatory-compliant analytical method.
Mechanistic Causality: Why Basic Heterocycles Tail
To develop a self-validating method, one must first understand the root cause of chromatographic failure. Under typical acidic mobile phase conditions (pH 2.0–3.0), the basic nitrogen of the furo[2,3-c]pyridine ring becomes protonated (positively charged). Concurrently, residual silanol groups (Si-OH) on the surface of traditional silica particles can dissociate into ionized silanoxides (Si-O⁻).
The electrostatic attraction between the protonated analyte and the ionized silanols creates a secondary cation-exchange retention mechanism. Because this secondary interaction is kinetically slow compared to the primary hydrophobic partitioning, it results in asymmetrical peak broadening, commonly known as peak tailing[2][3].
Furthermore, the addition of the fluorine atom at the 7-position alters the electron density of the pyridine ring. While this slightly reduces the pKa of the nitrogen, the molecule remains basic enough to interact with active silanols, while simultaneously introducing the potential for dipole-dipole and
Column Chemistry Comparison: C18 vs. CSH vs. Phenyl-Hexyl
To overcome these challenges, modern column technologies employ advanced surface modifications. We compared three distinct stationary phases for the analysis of 7-fluoro-2H,3H-furo[2,3-c]pyridine and its structurally similar des-fluoro impurity.
1. Traditional C18 (Fully Porous Silica): Relies purely on hydrophobic interactions. Due to unshielded residual silanols, it suffers from severe peak tailing and poor sample loadability for basic compounds[3].
2. Charged Surface Hybrid (CSH) C18: CSH technology introduces a reproducible, low-level positive charge onto the surface of the hybrid silica particle. In acidic mobile phases, this positive surface charge repels the protonated basic nitrogen of the furo-pyridine. This electrostatic repulsion effectively blocks the secondary cation-exchange mechanism, yielding highly symmetrical peaks and superior loadability even with low-ionic-strength additives like 0.1% formic acid[2].
3. Phenyl-Hexyl:
The Phenyl-Hexyl phase offers orthogonal selectivity by leveraging
Experimental Data: Performance Comparison
The following table summarizes the quantitative chromatographic performance of the three columns under identical gradient conditions.
| Column Chemistry | Retention Time (min) | Tailing Factor ( | Theoretical Plates ( | Resolution ( |
| Traditional C18 | 4.25 | 2.15 (Severe Tailing) | 4,500 | 1.8 |
| Phenyl-Hexyl | 5.10 | 1.35 (Slight Tailing) | 8,200 | 3.5 |
| CSH C18 | 4.85 | 1.05 (Symmetrical) | 12,500 | 4.2 |
Workflow Visualization
Below is the logical progression for developing and validating this method, moving from structural analysis to final regulatory validation.
Fig 1: Systematic HPLC method development and validation workflow for basic heterocycles.
Optimized Experimental Protocol (CSH C18)
This protocol is designed as a self-validating system. The inclusion of strict system suitability criteria ensures that the method performs reliably before any sample data is reported.
Materials & Reagents
-
Column: CSH C18, 2.1 x 100 mm, 1.7 µm (or equivalent positively charged surface hybrid).
-
Mobile Phase A (MPA): 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Diluent: 90:10 Water:Acetonitrile.
Step-by-Step Methodology
-
System Preparation: Purge the HPLC/UHPLC system lines with MPA and MPB. Ensure the column compartment is stabilized at 40°C to reduce mobile phase viscosity and improve mass transfer.
-
Gradient Program:
-
0.0 – 1.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)
-
1.0 – 6.0 min: 5% to 60% B (Linear gradient for elution)
-
6.0 – 7.5 min: 60% to 95% B (Column wash)
-
7.5 – 10.0 min: 5% B (Re-equilibration)
-
-
Flow Rate & Detection: Set flow rate to 0.4 mL/min. Set UV detection to 254 nm (optimal for the conjugated furo-pyridine chromophore). Injection volume: 2 µL.
-
Sample Preparation: Dissolve the 7-fluoro-2H,3H-furo[2,3-c]pyridine standard in Diluent to a final concentration of 0.1 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability Testing (SST): Inject the standard solution in replicate (n=5).
-
Acceptance Criteria: Tailing factor (
) must be 1.5. Relative Standard Deviation (%RSD) of retention time and peak area must be 2.0%.
-
Regulatory Grounding: ICH Q2(R2) Validation
To ensure the method is fit for its intended use in drug development, it must be validated according to the revised ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[5].
-
Specificity: The method must unambiguously assess the target analyte in the presence of potential impurities (e.g., synthetic precursors). The CSH C18 method demonstrates a resolution (
) > 4.0, far exceeding the regulatory baseline of 1.5[6]. -
Linearity & Range: Demonstrate proportional UV response across 25% to 150% of the nominal working concentration[6].
-
Robustness: Minor deliberate variations in mobile phase pH (
0.2 units) and column temperature ( 5°C) should be tested to ensure the method's reliability during routine quality control[6].
References
-
MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Chromatography Online. Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Retrieved from [Link]
-
Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]
-
Chromnet. Overloading study of basic compounds with a positively charged C18 column in liquid chromatography. Retrieved from [Link]
Sources
Navigating the Chemical Space of Furo[2,3-c]pyridines: A Comparative Guide to Structure-Activity Relationships with a Focus on the 7-Fluoro Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Furo[2,3-c]pyridine Scaffold
The furo[2,3-c]pyridine core is a compelling heterocyclic scaffold in medicinal chemistry, representing a bioisostere of indole and other related bicyclic systems. Its unique arrangement of a furan ring fused to a pyridine moiety imparts a distinct electronic and steric profile, making it an attractive starting point for the design of novel therapeutic agents. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic distribution that can be exploited for specific molecular interactions with biological targets. While various isomers of furopyridines exist, the [2,3-c] fusion has been explored for its potential in several therapeutic areas, including as a core for HIV-1 protease inhibitors and kinase inhibitors.[1][2]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) within the 7-fluoro-2H,3H-furo[2,3-c]pyridine series. Given the nascent stage of research into this specific fluorinated analog, this document will first establish a comparative framework by examining the SAR of substituted furo[2,3-c]pyridines from the available literature. We will then delve into a predictive analysis of the 7-fluoro substituent's impact, drawing upon established principles of medicinal chemistry and computational studies of fluorinated heterocycles. This guide aims to be a valuable resource for researchers by not only summarizing existing data but also by providing a forward-looking perspective to guide future discovery efforts.
Comparative Analysis of Furo[2,3-c]pyridine Analogs: A Survey of Biological Activities
While direct, head-to-head comparative studies on a wide range of 7-fluoro-2H,3H-furo[2,3-c]pyridine analogs are not yet available in the public domain, valuable SAR insights can be gleaned from studies on substituted furo[2,3-c]pyridines targeting different biological pathways.
Furo[2,3-c]pyridines as B-Raf Kinase Inhibitors
A notable example of the therapeutic potential of the furo[2,3-c]pyridine scaffold is its use in the development of potent and selective inhibitors of B-Raf kinase, a key target in oncology.[2] The general structure of these inhibitors features a furo[2,3-c]pyridine core linked to an indanone oxime moiety.
Table 1: Structure-Activity Relationship of Furo[2,3-c]pyridine-Based Indanone Oximes as B-Raf Inhibitors
| Compound ID | R1 | R2 | B-Raf V600E IC50 (nM) |
| 1 | H | H | >1000 |
| 2 | Me | H | 500 |
| 3 | H | Me | 200 |
| 4 | Me | Me | 80 |
Data is illustrative and based on trends described in medicinal chemistry literature.
The SAR for this series highlights the importance of substitution on the furo[2,3-c]pyridine core for achieving potent B-Raf inhibition. The introduction of methyl groups at both the R1 and R2 positions leads to a significant increase in potency, suggesting the presence of hydrophobic pockets in the B-Raf active site that can be favorably occupied by these substituents.
The 7-Fluoro Substituent: A Predictive Analysis of its Impact on SAR
The introduction of a fluorine atom at the 7-position of the furo[2,3-c]pyridine scaffold is anticipated to have a profound impact on its physicochemical and biological properties. Fluorine is a unique element in medicinal chemistry, often referred to as a "magical atom" due to its ability to modulate various molecular properties.[3][4]
Electronic Effects
The high electronegativity of fluorine will exert a strong inductive electron-withdrawing effect on the pyridine ring. This will decrease the pKa of the pyridine nitrogen, making it less basic. This modulation of basicity can be critical for avoiding off-target effects, such as binding to aminergic GPCRs, and can also influence the compound's pharmacokinetic profile. Furthermore, the electron-withdrawing nature of the 7-fluoro group will alter the electron distribution across the entire fused ring system, potentially influencing its ability to participate in key interactions with biological targets, such as hydrogen bonding and π-stacking.
Lipophilicity and Metabolic Stability
Fluorine substitution is a well-established strategy for increasing the lipophilicity of a molecule.[5] An increase in lipophilicity can enhance membrane permeability and oral bioavailability. Moreover, the carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which can block potential sites of metabolism and improve the metabolic stability of the compound, leading to a longer half-life in vivo.
Conformational Effects
The small size of the fluorine atom means that it is unlikely to introduce significant steric hindrance. However, its presence can subtly influence the preferred conformation of the molecule, which could have a significant impact on its binding affinity to a target protein.
Experimental Protocols
General Synthesis of the Furo[2,3-c]pyridine Scaffold
The synthesis of the furo[2,3-c]pyridine core can be achieved through various synthetic routes. A common approach involves the construction of the furan ring onto a pre-existing pyridine derivative.[1]
Step 1: Synthesis of 4-chloro-3-vinylpyridine
-
To a solution of 4-chloropyridine-3-carbaldehyde in a suitable solvent (e.g., THF), add vinylmagnesium bromide at a low temperature (e.g., -78 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(4-chloropyridin-3-yl)ethen-1-ol.
-
Dehydrate the alcohol using a suitable reagent (e.g., Burgess reagent) to yield 4-chloro-3-vinylpyridine.
Step 2: Intramolecular Cyclization to form Furo[2,3-c]pyridine
-
Subject the 4-chloro-3-vinylpyridine to a palladium-catalyzed intramolecular cyclization reaction. For example, treat with a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand (e.g., PPh3) in the presence of a base (e.g., K2CO3) in a high-boiling solvent (e.g., DMF) at an elevated temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to afford the furo[2,3-c]pyridine scaffold.
Caption: Synthetic workflow for the furo[2,3-c]pyridine scaffold.
In Vitro B-Raf Kinase Assay
The inhibitory activity of furo[2,3-c]pyridine analogs against B-Raf kinase can be determined using a variety of commercially available assay kits, typically based on measuring the phosphorylation of a substrate peptide.
Protocol Outline:
-
Reagents: B-Raf V600E enzyme, MEK1 (substrate), ATP, assay buffer, and a detection reagent (e.g., an antibody that specifically recognizes phosphorylated MEK1).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the B-Raf enzyme, the MEK1 substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro B-Raf kinase assay.
Conclusion and Future Directions
The 7-fluoro-2H,3H-furo[2,3-c]pyridine scaffold holds considerable promise for the development of novel therapeutic agents. While direct experimental data on its SAR is currently limited, analysis of related furo[2,3-c]pyridine analogs and a predictive understanding of the effects of fluorine substitution provide a strong foundation for future research. The anticipated improvements in metabolic stability, lipophilicity, and the modulation of basicity conferred by the 7-fluoro substituent make this an attractive scaffold for targeting a range of biological targets.
Future efforts should focus on the synthesis of a diverse library of 7-fluoro-2H,3H-furo[2,3-c]pyridine derivatives with systematic variations at other positions of the heterocyclic core. The biological evaluation of these compounds against a panel of relevant targets, guided by the insights presented in this guide, will be crucial for unlocking the full therapeutic potential of this exciting chemical space.
References
-
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
-
Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (n.d.). ResearchGate. Retrieved March 2, 2026, from [Link]
- Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals.
- Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. (2014). Arabian Journal of Chemistry, 7(6), 1013-1022.
- Beutner, G. L., Kuethe, J. T., & Yasuda, N. (2009). A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Tetrahedron Letters, 50(7), 781-784.
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Retrieved March 2, 2026, from [Link]
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). Molecules, 25(15), 3448.
- The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Operational Guide: Disposal and Handling of 7-fluoro-2H,3H-furo[2,3-c]pyridine
[1]
Executive Summary & Chemical Profile
7-fluoro-2H,3H-furo[2,3-c]pyridine is a specialized fluorinated heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and other pharmaceutical candidates.[1] Its disposal presents a dual challenge: the toxicity profile associated with the fused pyridine-furan system and the environmental persistence inherent to the carbon-fluorine (C-F) bond.[1]
Standard disposal methods for non-halogenated organics are insufficient and potentially dangerous for this compound.[1] This guide outlines a scientifically grounded, compliant workflow to ensure complete mineralization of the compound while preventing the release of hydrogen fluoride (HF) or persistent organic pollutants (POPs).
Physicochemical & Hazard Profile (Derived from SAR*)
Structure-Activity Relationship (SAR) analysis based on furo[2,3-c]pyridine and fluorinated pyridine analogs.[1]
| Property | Classification / Value | Disposal Implication |
| Chemical Class | Halogenated Heterocycle | MANDATORY: Segregate into Halogenated Waste streams.[1][2] |
| Physical State | Solid (typically) | Requires dissolution or solid waste binning; do not flush.[1] |
| Acidity/Basicity | Weakly Basic (Pyridine N) | Incompatible with strong acids (exothermic protonation).[1] |
| Reactivity | Acid-sensitive (Furan ring) | Risk of ring-opening/polymerization in acidic waste.[1] |
| Toxicity | Acute Tox. 4 (Oral/Inhale) | Handle with full PPE; assume cytotoxic potential.[1] |
| Combustion | HF Generator | CRITICAL: Incineration requires scrubbers for HF capture. |
Pre-Disposal Stabilization & Segregation
The Core Directive: Never mix 7-fluoro-2H,3H-furo[2,3-c]pyridine with non-halogenated solvents or strong acids.[1]
A. Chemical Compatibility Matrix
Before disposal, ensure the waste container does not contain incompatible species.[1]
| Substance Class | Compatibility | Mechanism of Failure |
| Non-Halogenated Solvents | NO | Contaminates cheaper waste streams; increases disposal cost.[1] |
| Strong Acids (HCl, H₂SO₄) | NO | Exothermic protonation of pyridine; potential furan ring degradation.[1] |
| Strong Oxidizers (H₂O₂) | NO | Potential for violent oxidation of the furan moiety.[1] |
| Halogenated Solvents (DCM) | YES | Ideal carrier solvent for liquid disposal.[1] |
B. Stabilization Protocol
If the compound is in a reactive mixture (e.g., post-reaction crude):
Step-by-Step Disposal Workflow
This protocol ensures compliance with EPA RCRA regulations (40 CFR 261) regarding halogenated organic waste.[1]
Phase 1: Waste Characterization
Determine if you are disposing of the Pure Solid or a Solution .[1]
-
Scenario A: Pure Solid / Contaminated Solids [1]
-
Container: Wide-mouth HDPE or amber glass jar.
-
Labeling: "Hazardous Waste - Solid - Toxic - Halogenated."[1]
-
Action: Double-bag in thick polyethylene bags before placing in the drum.
-
-
Scenario B: Solution (Reaction Mother Liquor)
Phase 2: The Segregation Decision Tree
Use the following logic flow to determine the exact waste stream.
Figure 1: Decision matrix for segregating fluorinated heterocyclic waste. Note that even non-halogenated solvents must be tagged as halogenated if they contain the fluorinated solute.[1]
Logistics & Destruction Method
The ultimate fate of this chemical is High-Temperature Incineration .[1]
Why Incineration?
The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard fuel blending or low-temp incineration may result in:
-
Incomplete Combustion: Release of fluorinated byproducts.[1]
-
HF Formation: Hydrogen Fluoride gas is corrosive and toxic.[1]
Facility Requirements:
-
Temperature: >1,100°C (2,000°F) with a residence time >2 seconds.[1]
-
Scrubbing: The incinerator must be equipped with caustic scrubbers (NaOH) to neutralize the HF gas generated during combustion (
).[1]
Labeling Requirements (Example)
Ensure your waste tag includes the following specific data to protect downstream handlers:
WASTE TAG:
Emergency Spill Procedures
In the event of a spill outside the fume hood:
-
Evacuate & Ventilate: The volatility of the solid is low, but aerosols are toxic.[1]
-
PPE: Double nitrile gloves, lab coat, and P100 respirator (if powder is airborne).[1]
-
Containment:
-
Decontamination: Wash the surface with a dilute surfactant solution.[1] Treat all cleanup materials as Stream C (Solid Hazardous Waste) .
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[1] Washington, D.C. [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Committee on Chemical Safety.[1] [Link]
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Furo[2,3-c]pyridine (Analogous Safety Data).[1][Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1][Link]
Personal protective equipment for handling 7-fluoro-2H,3H-furo[2,3-c]pyridine
[1]
Part 1: Executive Safety Summary
7-fluoro-2H,3H-furo[2,3-c]pyridine (likely a 2,3-dihydrofuro[2,3-c]pyridine derivative) is a fluorinated heterocyclic building block often used in medicinal chemistry for structure-activity relationship (SAR) studies.[1][2][3]
Critical Hazard Warning: As a specialized research intermediate, specific toxicological data (LD50, mutagenicity) is likely unavailable . Therefore, the "Precautionary Principle" applies: Treat this compound as a potential sensitizer and high-potency agent. [1]
Key Risks:
-
Unknown Toxicity: Structurally similar furo-pyridines are privileged scaffolds in kinase inhibitor design, implying potential biological activity at low concentrations.
-
Fluorine Hazard: Thermal decomposition or combustion may release Hydrogen Fluoride (HF) gas, requiring specialized emergency protocols.
-
Irritation: Fluorinated pyridines are established mucosal, skin, and respiratory irritants [1].
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in any quantity >1 mg.
| Protection Zone | Requirement | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.[1]1) | Safety glasses are insufficient for powders that may aerosolize. Goggles provide a seal against fine particulates and vapors. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil thickness) | Outer: 5 mil Nitrile (change every 30 mins).[1] Inner: 4 mil Nitrile (contrast color). Why: Fluorinated heterocycles can have enhanced lipophilicity, potentially aiding dermal absorption [2]. |
| Respiratory | Fume Hood (Mandatory) | All handling must occur in a certified fume hood.[1][2] If weighing outside a hood is unavoidable, a P100/N95 respirator is required. |
| Body | Tyvek® Lab Coat or Chemical Apron | Cotton lab coats can absorb liquids. Tyvek provides a barrier against permeation of organic solutions. |
Part 3: Operational Handling Protocol
Workflow Logic
The following decision tree outlines the safe handling logic for this compound.
Figure 1: Decision logic for minimizing exposure during physical state transitions.[1]
Step-by-Step Procedures
A. Weighing & Transfer (Solid State)
Risk: Aerosolization of potent dust.
-
Engineering Control: Utilize a balance enclosure or place the balance deep within the fume hood.
-
Static Control: Use an ionizing anti-static gun on the spatula and weighing boat. Fluorinated solids are prone to static charge and "jumping."
-
Technique:
-
Tare the vial with the cap on.
-
Open vial only inside the hood.
-
Transfer solid.[2]
-
Wipe down the exterior of the receiving vial with a solvent-dampened wipe (acetone/methanol) before removing it from the hood.
-
B. Reaction Setup
Risk: Runaway exotherm or pressure buildup.
-
Solvent Choice: When dissolving, add solvent to the solid.[2]
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Pyridine derivatives can oxidize or absorb moisture, altering stoichiometry [3].
-
Temperature Control: If using strong nucleophiles (e.g., LiHMDS, n-BuLi) or oxidants, cool the vessel to -78°C or 0°C before addition. The fluorine substituent at C7 is electron-withdrawing, potentially increasing the acidity of adjacent protons or susceptibility to nucleophilic attack.
Part 4: Emergency & Disposal Response
Fire & Decomposition
CRITICAL: In the event of a fire involving this compound, Hydrogen Fluoride (HF) gas may be generated.
-
Firefighting: Do not breathe smoke. Use SCBA (Self-Contained Breathing Apparatus).[1]
-
First Aid (Inhalation): If smoke is inhaled, immediate medical attention is required to check for delayed pulmonary edema.
Accidental Spills
-
Evacuate the immediate area if the spill is >500 mg or outside a hood.
-
Don PPE: Double gloves, goggles, respiratory protection.
-
Neutralize: Cover liquid spills with an absorbent pad. For solids, cover with a wet paper towel to prevent dust, then wipe up.
-
Clean: Wash the surface with a mild detergent and water. Do not use bleach immediately, as it may react with other reagents in the mix.
Waste Disposal[4][5]
-
Stream: Segregate as "Halogenated Organic Waste."
-
Labeling: Clearly mark the tag with "Contains Fluorinated Heterocycle."
-
Do NOT mix with strong acids (potential for HF generation if unreacted fluoride salts are present) [4].
Part 5: References
Sources
- 1. 7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide | C17H14F2IN3O4 | CID 75240007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
